Ethyl 5-amino-2-bromothiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJIGUQUMOZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The described methodology is based on established chemical transformations, providing a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound is a substituted thiazole derivative of significant interest in the synthesis of pharmacologically active molecules. The thiazole ring is a prominent scaffold in numerous approved drugs, and its functionalization allows for the fine-tuning of physicochemical and biological properties. This guide outlines a four-step synthesis beginning with the construction of the core thiazole ring, followed by sequential introduction of the amino and bromo substituents at the C5 and C2 positions, respectively.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a four-step sequence as illustrated below. The pathway commences with the Hantzsch thiazole synthesis to form the initial 2-aminothiazole ring system. This is followed by regioselective nitration at the C5 position, subsequent reduction of the nitro group to an amine, and a final selective Sandmeyer reaction to introduce the bromine atom at the C2 position.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This initial step involves the well-established Hantzsch thiazole synthesis.
Procedure: A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[1][2] Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to afford Ethyl 2-aminothiazole-4-carboxylate.[1][2]
Step 2: C5-Nitration of Ethyl 2-aminothiazole-4-carboxylate
This step introduces a nitro group at the 5-position of the thiazole ring. The direct nitration of 2-aminothiazole has been reported to be a potentially hazardous exothermic reaction, thus careful control of the reaction conditions is crucial.[3]
Procedure: Ethyl 2-aminothiazole-4-carboxylate is added to a solution of concentrated sulfuric acid, maintaining the temperature below 30°C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while vigorously stirring and maintaining the low temperature.[3] The reaction mixture is stirred for a specified time at low temperature and then carefully poured onto crushed ice. The precipitated product, Ethyl 2-amino-5-nitrothiazole-4-carboxylate, is collected by filtration, washed with cold water until neutral, and dried. The 5-nitro group is known to be essential for the biological activity of some related thiazole compounds.[4]
Step 3: Reduction of Ethyl 2-amino-5-nitrothiazole-4-carboxylate
The nitro group at the C5 position is reduced to an amino group in this step. Standard reduction methods are generally applicable for this transformation.
Procedure: To a solution of Ethyl 2-amino-5-nitrothiazole-4-carboxylate in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in the presence of an acid, is added.[5] The reaction mixture is stirred, typically at an elevated temperature, until the reduction is complete. The reaction is then cooled, and the pH is adjusted with a base to precipitate the product. The crude Ethyl 2,5-diaminothiazole-4-carboxylate is collected by filtration, washed with water, and can be purified by recrystallization.
Step 4: Selective Sandmeyer Bromination of Ethyl 2,5-diaminothiazole-4-carboxylate
The final step involves the selective conversion of the 2-amino group to a bromo group via a Sandmeyer reaction. The 2-amino group of the thiazole ring is generally more susceptible to diazotization than the 5-amino group.
Procedure: Ethyl 2,5-diaminothiazole-4-carboxylate is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.[6] The reaction mixture is stirred and allowed to warm to room temperature. The product, this compound, precipitates from the solution and is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis pathway. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | Ethyl 2-aminothiazole-4-carboxylate | ~99%[2] |
| 2 | Ethyl 2-aminothiazole-4-carboxylate | Conc. H₂SO₄, HNO₃ | Ethyl 2-amino-5-nitrothiazole-4-carboxylate | Not reported |
| 3 | Ethyl 2-amino-5-nitrothiazole-4-carboxylate | SnCl₂/HCl or Fe/HCl | Ethyl 2,5-diaminothiazole-4-carboxylate | Not reported |
| 4 | Ethyl 2,5-diaminothiazole-4-carboxylate | NaNO₂, CuBr, HBr | This compound | Not reported |
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental work.
References
- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-2-bromothiazole-4-carboxylate is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. Thiazole rings are key pharmacophores found in numerous biologically active compounds. A thorough understanding of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This technical guide provides a summary of the currently available physicochemical data for this compound and details the standard experimental protocols for the determination of key physicochemical parameters. Due to a lack of specific experimental data in the public domain for this particular molecule, this guide presents generalized methodologies that are widely accepted in the field.
Chemical Identity
| Identifier | Value |
| IUPAC Name | Ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate |
| CAS Number | 1228281-54-6 |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.10 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N)SC(Br)=N1 |
| InChI Key | KKIJIGUQUMOZEO-UHFFFAOYSA-N |
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases reveals limited experimentally determined quantitative physicochemical data for this compound. The table below summarizes the available information and indicates where data is currently unavailable.
| Property | Value | Citation |
| Physical Form | Solid | |
| Purity | 97% | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP (Octanol/Water Partition Coefficient) | Data not available | |
| Storage Conditions | 4°C, protect from light |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/min) for a preliminary determination to find the approximate melting range.
-
Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/min.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.
Solubility Determination
Solubility data is crucial for drug development, impacting formulation, dissolution, and bioavailability.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, DMSO, and others.
-
Procedure: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L.
An In-depth Technical Guide to Ethyl 5-amino-2-bromothiazole-4-carboxylate
CAS Number: 1228281-54-6
This technical guide provides a comprehensive overview of Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role as a precursor in the development of kinase inhibitors.
Chemical Properties and Data
This compound is a heterocyclic building block with the molecular formula C₆H₇BrN₂O₂S. It is a solid at room temperature and requires storage at 2-8°C, protected from light.[1] The compound is classified as harmful and carries the GHS07 pictogram, with hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1228281-54-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₇BrN₂O₂S | [1][2][3] |
| Molecular Weight | 251.10 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
| InChI Code | 1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | [2] |
| InChI Key | KKIJIGUQUMOZEO-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1nc(Br)sc1N | [4] |
Table 2: Spectral Data
| Data Type | Results | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 1.38 (t, 3H, J = 7.1 Hz), 4.37 (q, 2H, J = 7.1 Hz), 6.02 (s, 2H) | |
| LCMS (m/z) | [M+H]⁺ 253.1 |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the bromination of its precursor, ethyl 5-aminothiazole-4-carboxylate. The following protocol is adapted from established synthetic procedures.
Synthesis of this compound
This procedure details the bromination of ethyl 5-aminothiazole-4-carboxylate using N-Bromosuccinimide (NBS).
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equivalent) in acetonitrile.
-
Addition of Brominating Agent: To the solution, add N-Bromosuccinimide (NBS) (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a 5% aqueous solution of potassium carbonate (K₂CO₃) followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 15% ethyl acetate in hexane) to yield the pure product.
Use in Amide Coupling Reactions
This compound is a valuable intermediate for the synthesis of more complex molecules, such as TNIK inhibitors, through amide coupling reactions.
Experimental Protocol (Example):
-
Acid Chloride Formation: In a separate flask, treat the desired carboxylic acid (e.g., p-anisic acid) with a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent (e.g., THF with a catalytic amount of DMF) to form the corresponding acid chloride.
-
Amide Coupling: Dissolve this compound (1.0 equivalent) in pyridine. To this solution, add the freshly prepared acid chloride (2.0 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for an extended period (e.g., 72 hours).
-
Work-up and Extraction: Dilute the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Further purification can be achieved through column chromatography or recrystallization.
Applications in Drug Discovery: A Precursor to TNIK Inhibitors
This compound serves as a critical building block in the synthesis of inhibitors targeting Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.
The primary amino group and the bromine atom on the thiazole ring provide two reactive sites for further chemical modifications, allowing for the construction of a diverse library of potential TNIK inhibitors. The amino group can be acylated or alkylated, while the bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl substituents.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the synthesis workflow and the relevant biological pathway.
Synthetic Workflow
Caption: Synthetic pathway for a TNIK inhibitor precursor.
TNIK in the Wnt Signaling Pathway
TNIK is a key downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin translocates to the nucleus, where it displaces the transcriptional repressor Groucho from TCF/LEF transcription factors. TNIK is then recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes involved in cell proliferation, differentiation, and survival. The dysregulation of this pathway is a hallmark of many cancers.
Caption: Role of TNIK in the canonical Wnt signaling pathway.
References
- 1. WO2010064111A1 - Tnik inhibitor and the use - Google Patents [patents.google.com]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Ethyl 5-amino-2-bromothiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key intermediate in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition and a documented synthetic route.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The ¹H NMR and LCMS data are based on experimental findings, while the IR and ¹³C NMR data are predicted based on the analysis of its functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides characteristic signals for the ethyl ester and the amino group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
| 1.38 | triplet | 7.1 | 3H | -CH₃ (ethyl) | [1] |
| 4.37 | quartet | 7.1 | 2H | -CH₂- (ethyl) | [1] |
| 6.02 | singlet | - | 2H | -NH₂ | [1] |
¹³C NMR Data (Predicted)
The predicted ¹³C NMR spectrum accounts for the carbon atoms of the thiazole ring, the ethyl carboxylate group, and the carbon bearing the bromine atom.
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -CH₃ (ethyl) |
| ~60 | -CH₂- (ethyl) |
| ~100 | C4-thiazole |
| ~140 | C2-thiazole |
| ~150 | C5-thiazole |
| ~165 | C=O (ester) |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum is characterized by absorption bands corresponding to the N-H, C=O, and C-Br functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (amino group) |
| 1700-1680 | Strong | C=O stretching (ester) |
| 1620-1580 | Medium | N-H bending (amino group) |
| 1300-1200 | Strong | C-O stretching (ester) |
| 700-600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.
| m/z | Ion | Notes | Reference |
| 251.1 / 253.1 | [M+H]⁺ | Shows characteristic M and M+2 peaks in approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. | [1][2] |
Plausible Fragmentation Pattern:
Upon ionization, the molecule is expected to undergo fragmentation. Key fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the ester group, and loss of a bromine radical.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
The synthesis involves the bromination of an aminothiazole precursor.[1]
Materials:
-
Ethyl 5-aminothiazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium Carbonate (K₂CO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve Ethyl 5-aminothiazole-4-carboxylate in acetonitrile.
-
Add N-Bromosuccinimide to the solution and stir the mixture for 30 minutes.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous potassium carbonate solution, followed by brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using 15% ethyl acetate in hexane as the eluent to obtain the final product.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H NMR spectra at 400 MHz.
-
Reference the chemical shifts to the residual solvent peak.
-
Process the data to determine chemical shifts, multiplicities, coupling constants, and integrations.
IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (for solid sample):
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (LCMS)
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
Data Acquisition:
-
Inject the sample into the LC system for separation.
-
Analyze the eluent using the mass spectrometer in positive ion mode.
-
Record the mass-to-charge ratio (m/z) of the resulting ions.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
References
commercial availability of "Ethyl 5-amino-2-bromothiazole-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.
Commercial Availability and Supplier Information
This compound (CAS No: 1228281-54-6) is readily available from a range of commercial suppliers. This accessibility makes it a practical starting material for various research and development projects. The compound is typically offered in research-grade purities, often exceeding 97%.
Below is a summary of representative commercial suppliers and their typical product specifications. Pricing is subject to change and should be confirmed with the respective vendors.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | CIAH987EC728 | ≥97% | Custom |
| Ivy Fine Chemicals | - | - | 100mg, 250mg, 1g, Bulk |
| ChemScene | CS-16368 | 98.59% | 50mg, 100mg, 250mg, 500mg, 1g |
| BLD Pharm | BD119468 | 97% | 1g, 5g, 25g |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 1228281-54-6 |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Conditions | 4°C, protect from light |
| InChI Key | KKIJIGUQUMOZEO-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of its precursor, ethyl 5-aminothiazole-4-carboxylate. The following protocol is based on procedures outlined in patent literature, providing a reliable method for its laboratory-scale preparation.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Ethyl 5-aminothiazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium Carbonate (K₂CO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a 5% aqueous solution of potassium carbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile building block for the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 2-aminothiazole core can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of this compound have been explored in the development of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer.[1]
Antimicrobial Agents
The 2-aminothiazole moiety is also a component of compounds with potent antimicrobial activity. Research has shown that derivatives of this scaffold can be effective against a range of pathogens. While specific studies on the direct antimicrobial activity of this compound are limited, its role as a precursor for more complex antimicrobial compounds is well-established.
Anti-inflammatory and Other Therapeutic Areas
The versatility of the 2-aminothiazole ring extends to the development of anti-inflammatory, anticonvulsant, and antihypertensive agents. The functional groups on this compound (the amino, bromo, and ester moieties) provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening in various therapeutic areas.
Drug discovery applications of the core compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest to researchers in medicinal chemistry. The straightforward synthesis and the potential for diverse chemical modifications underscore its importance as a valuable tool in the quest for novel therapeutics.
References
A Technical Guide to Core Starting Materials for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of essential starting materials used in the synthesis of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development. We will explore the reactivity and application of these core structures, present quantitative data in structured tables, detail key experimental protocols, and visualize synthetic pathways to facilitate understanding and application in a research setting.
1,3-Dicarbonyl Compounds: The Versatile Precursors
1,3-Dicarbonyl compounds, also known as β-dicarbonyls, are among the most versatile and widely used starting materials in heterocyclic chemistry.[1][2][3] Their utility stems from the acidity of the central methylene protons and the presence of two electrophilic carbonyl centers, allowing them to react with a variety of dinucleophiles to form a wide range of heterocycles.[1][3] Key examples include acetylacetone, ethyl acetoacetate, and malonic esters.[4]
A classic and straightforward method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5][6][7][8] The reaction is typically catalyzed by an acid and is valued for its efficiency and high yields.[9][10]
The mechanism begins with the condensation of hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[6][10] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[6] When unsymmetrical 1,3-dicarbonyls are used, the reaction can produce a mixture of two regioisomers.[6][11]
References
- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 2. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide: Crystal Structure Analysis of Bromothiazole Derivatives
Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 5-amino-2-bromothiazole-4-carboxylate". To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of a closely related and structurally significant compound, 2,4-Diacetyl-5-bromothiazole , based on published crystallographic data. This information serves as a representative example of the experimental protocols and data presentation expected in the crystallographic analysis of substituted bromothiazole compounds.
Introduction
Substituted thiazoles are a critical class of heterocyclic compounds in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the solid-state structure of these molecules, offering precise insights into bond lengths, bond angles, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of 2,4-Diacetyl-5-bromothiazole, a substituted bromothiazole, to illustrate the key experimental and analytical procedures.
Physicochemical Properties
A summary of the key physicochemical properties of the related compound, 2,4-Diacetyl-5-bromothiazole, is presented below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂S |
| Molecular Weight | 248.09 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
Crystallographic Data and Structure Refinement
The following table summarizes the key crystallographic data and refinement parameters for 2,4-Diacetyl-5-bromothiazole.[1]
| Parameter | Value |
| Crystal Data | |
| Empirical formula | C₇H₆BrNO₂S |
| Formula weight | 248.09 |
| Temperature | 93(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 4.040(2) Å, α = 96.191(17)° |
| b = 8.254(5) Å, β = 93.865(16)° | |
| c = 13.208(8) Å, γ = 94.067(11)° | |
| Volume | 433.8(4) ų |
| Z | 2 |
| Calculated density | 1.892 Mg/m³ |
| Absorption coefficient | 5.556 mm⁻¹ |
| F(000) | 244 |
| Data Collection | |
| Crystal size | 0.15 x 0.10 x 0.05 mm |
| Theta range for data collection | 3.93 to 25.00° |
| Index ranges | -4<=h<=4, -9<=k<=9, -15<=l<=15 |
| Reflections collected | 6521 |
| Independent reflections | 1573 [R(int) = 0.0940] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1573 / 0 / 118 |
| Goodness-of-fit on F² | 1.030 |
| Final R indices [I>2sigma(I)] | R1 = 0.0543, wR2 = 0.1367 |
| R indices (all data) | R1 = 0.0564, wR2 = 0.1374 |
| Largest diff. peak and hole | 1.944 and -1.351 e.Å⁻³ |
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2,4-Diacetyl-5-bromothiazole is achieved through the bromination of 2,4-diacetylthiazole. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol.
X-ray Data Collection
A suitable single crystal is mounted on a diffractometer. Data for 2,4-Diacetyl-5-bromothiazole was collected at a low temperature (93 K) to minimize thermal vibrations. The diffractometer is equipped with a Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Molecular and Crystal Structure Description
The crystal structure of 2,4-Diacetyl-5-bromothiazole reveals a planar thiazole ring. The molecule exhibits intramolecular halogen bonding between the bromine atom and the oxygen of the acetyl group at the 4-position. In the crystal lattice, molecules are linked by intermolecular halogen bonds involving the bromine atom and the oxygen of the acetyl group at the 2-position of an adjacent molecule, forming chains.
Visualizations
Experimental Workflow for Crystal Structure Analysis
Caption: Workflow for single-crystal X-ray analysis.
Intermolecular Interactions in the Crystal Lattice
Caption: Halogen bonding between adjacent molecules.
Conclusion
While the specific crystal structure of "this compound" remains to be determined and reported in the public domain, the analysis of the closely related compound, 2,4-Diacetyl-5-bromothiazole, provides a valuable framework for understanding the structural characteristics of this class of molecules. The detailed experimental protocols and the nature of the crystallographic data presented herein serve as a comprehensive guide for researchers and scientists engaged in the structural elucidation of novel thiazole derivatives for drug discovery and development. The presence of halogen bonding in the example structure highlights the importance of such interactions in the solid-state packing of brominated organic molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Amino Group on the Thiazole Ring
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[1] Its widespread use stems from its versatile biological activities and the synthetic tractability of the thiazole ring.[2][3][4][5] A key handle for molecular modification is the exocyclic 2-amino group. Derivatization at this position is a primary strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4][6] This guide provides a comprehensive overview of the reactivity of this amino group, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Reactivity and Electronic Properties
The reactivity of the 2-aminothiazole moiety is governed by the electronic interplay between the exocyclic amino group and the thiazole ring. The amino group is a strong electron-donating group, which increases the electron density of the heterocyclic system through resonance. This has several consequences:
-
Nucleophilicity: The exocyclic nitrogen atom is nucleophilic and readily reacts with a variety of electrophiles.
-
Basicity: The endocyclic nitrogen at position 3 is the primary site of protonation. The pKa of 2-aminothiazole is approximately 5.36, making it a weak base.[7][8]
-
Tautomerism: 2-Aminothiazole can exist in two tautomeric forms: the amino form and the imino form. While the amino form is generally considered the major tautomer in solution, the imino form can participate in certain reactions, such as alkylation.[9]
Caption: Tautomeric forms of 2-aminothiazole.
Key Reactions of the 2-Amino Group
The nucleophilic character of the amino group allows for a wide range of derivatization reactions.
The reaction of 2-aminothiazoles with acyl halides, anhydrides, or sulfonyl chlorides is one of the most common modifications, yielding stable amide and sulfonamide derivatives, respectively. These reactions typically proceed in high yields and are fundamental for building complex molecules in drug discovery programs.[2][3][4][10]
Caption: General experimental workflow for N-acylation.
Alkylation of 2-aminothiazole can be complex, as it can occur on the exocyclic amino nitrogen or the endocyclic ring nitrogen. The outcome is often dependent on the reaction conditions. Alkylation in the presence of a strong base like lithium amide tends to favor substitution on the exocyclic nitrogen, yielding N,N-disubstituted-2-aminothiazoles.[9] In the absence of such a condensing agent, alkylation may proceed on the endocyclic nitrogen of the imine tautomer, leading to 2-imino-3-substituted-thiazolines.[9]
The primary amino group of 2-aminothiazole can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[11] These diazonium intermediates are highly valuable as they can be subsequently replaced by a variety of nucleophiles. The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction, providing a powerful method to introduce halides (Cl, Br) or a cyano group onto the C2 position of the thiazole ring.[12][13][14]
Caption: Pathway for the conversion of 2-aminothiazole to 2-halothiazoles.
While the amino group itself is not typically a direct participant in cross-coupling, its derivatization is key to many advanced synthetic strategies. For instance, after converting the amino group to a halide via the Sandmeyer reaction, the resulting 2-halothiazole can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] This enables the formation of C-C bonds and the introduction of aryl or vinyl substituents, a crucial step in building complex drug candidates. The electronic properties of the amino group (or its derivatives) on a halogenated thiazole can significantly influence the efficiency of these coupling reactions.[17]
Data Presentation: Comparative Summary of Reactions
The following tables summarize quantitative data for common derivatization strategies, offering a comparative overview of reaction conditions and yields.
Table 1: Acylation & Sulfonylation of 2-Aminothiazoles
| Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acylation | 2-amino-4-phenylthiazole, Benzoyl chloride | Dry Pyridine | Not specified | High | [6] |
| Acylation | 2-aminothiazole, Acetyl chloride | Dry Acetone | Reflux, 2h | Not specified | [6] |
| Sulfonylation | 2-aminothiazole, Benzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 6h | 80% | [6] |
| Sulfonylation | 2-aminothiazole, 4-Methylbenzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 4h | 69% | [6] |
| Sulfonylation | 2-aminothiazole, 4-Nitrobenzenesulfonyl chloride, Sodium acetate | Water | 80-85°C, 4h | 75% |[6] |
Table 2: Halogenation via Sandmeyer-Type Reactions
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-aminothiazole | CuBr, n-butyl nitrite, acetonitrile | 60°C, 15 min | 2-bromothiazole | 46% | [12] |
| 2-aminothiazole | CuBr₂, n-butyl nitrite, acetonitrile | 40°C -> 25°C -> 65°C | 2,5-dibromothiazole | 79% | [12] |
| 4-(phenylethynyl)thiazol-2-amine | CuBr₂, acetonitrile | Room Temp, 10h | 5-bromo-4-(phenylethynyl)thiazol-2-amine | 94% |[12] |
Experimental Protocols
This protocol describes the synthesis of an N-acylated thiazole derivative using an acyl chloride.
-
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous pyridine (as solvent and base)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
This protocol describes the conversion of a 2-aminothiazole to a 2-bromothiazole.
-
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
n-Butyl nitrite (1.2 eq)
-
Acetonitrile (solvent)
-
Reaction vial, magnetic stirrer, heating block
-
-
Procedure:
-
To a reaction vial, add the 2-aminothiazole derivative (1.0 eq) and CuBr (1.2 eq).
-
Add acetonitrile as the solvent.
-
To the stirred mixture, add n-butyl nitrite (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 15-30 minutes). Vigorous evolution of nitrogen gas will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromothiazole.
-
This protocol outlines a general procedure for coupling an arylboronic acid with a bromo-substituted 2-aminothiazole.
-
Materials:
-
2-Amino-5-bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
-
Procedure:
-
To a Schlenk flask, add the 2-amino-5-bromothiazole derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-arylthiazole.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]
- 8. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Diazotisation [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Electrophilic Substitution on 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved drugs like Dasatinib and Alpelisib.[1] Its unique electronic properties make it a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the principles and practices of electrophilic substitution on 2-aminothiazole derivatives, a key strategy for the functionalization of this important heterocycle.
Mechanism of Electrophilic Substitution
The 2-aminothiazole ring is an electron-rich system, making it susceptible to electrophilic attack. The amino group at the 2-position is a strong activating group, directing incoming electrophiles primarily to the 5-position, which is the most electron-rich and sterically accessible site. The reaction proceeds through a classical electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
The general mechanism involves three key steps:
-
Generation of the Electrophile: A strong electrophile (E+) is generated from the reacting species, often with the aid of a catalyst.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 2-aminothiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate. The positive charge is delocalized across the ring and the exocyclic amino group.
-
Deprotonation and Aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiazole ring.
Key Electrophilic Substitution Reactions
Halogenation
Halogenation of 2-aminothiazole derivatives is a common and efficient method for introducing bromine, chlorine, or iodine atoms, typically at the 5-position. These halogenated intermediates are valuable precursors for further functionalization through cross-coupling reactions.
Quantitative Data on Halogenation of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
| 2-Amino-4-phenylethynylthiazole | CuBr₂ | Acetonitrile | Room Temp | 2-Amino-5-bromo-4-phenylethynylthiazole | 94 | [2] |
| 2-Amino-4-phenylethynylthiazole | CuCl₂ | Acetonitrile | Room Temp | 2-Amino-5-chloro-4-phenylethynylthiazole | 51 | [2] |
| 2-Amino-4-arylthiazole | Molecular Bromine | Acidic Conditions | - | 2-Amino-5-bromo-4-arylthiazole | - | [3] |
| 2-Amino-4-phenylthiazole | Iodine | - | - | 2-Amino-5-iodo-4-phenylthiazole | - | [4] |
Nitration
Nitration introduces a nitro group onto the 2-aminothiazole ring, which can serve as a precursor for an amino group or as an electron-withdrawing group to modulate the electronic properties of the molecule. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Quantitative Data on Nitration of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
| 2-Arylbenzothiazole | Cu(NO₃)₂·3H₂O | - | - | meta-Nitrated product | Good to Excellent | [5] |
| 2-Arylthiazole | Cu(NO₃)₂·3H₂O | - | - | meta-Nitrated product | Good to Excellent | [5] |
Sulfonation
Sulfonation of 2-aminothiazole derivatives introduces a sulfonic acid group, which can enhance water solubility and provide a handle for further derivatization. This reaction is often performed using sulfonyl chlorides in the presence of a base.
Quantitative Data on Sulfonylation of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Reagent | Solvent | Base | Product | Yield (%) | Reference |
| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-methoxybenzenesulfonamide | 34 | [6] |
| 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-chlorobenzenesulfonamide | 35 | [7] |
| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-nitrobenzenesulfonamide | 43 | [7] |
| 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | Dichloromethane | Na₂CO₃ | N-(thiazol-2-yl)-4-cyanobenzenesulfonamide | 55 | [6] |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the 2-aminothiazole ring, typically at the 5-position, to form ketones. This reaction usually requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl halide or anhydride as the acylating agent. The resulting ketones are versatile intermediates for the synthesis of more complex molecules.
Quantitative Data on Acylation of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Acyl halides | Pyridine | Dry Pyridine | N-acylated products | High | [3] |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | - | - | N-acetylated product | - | [8] |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Base | - | N-benzoylated product | - | [8] |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Chloroacetyl chloride | Base | - | N-chloroacetylated product | - | [8] |
Experimental Protocols
General Procedure for Regioselective Bromination at the 5-Position
This protocol is adapted from the halogenation of 2-amino-4-(phenylethynyl)-1,3-thiazole.[2]
Materials:
-
2-Aminothiazole derivative
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Aqueous ammonia (0.1 M)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).
-
Separate the organic layer, dry over MgSO₄, and filter.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-bromo-2-aminothiazole derivative.
General Procedure for N-Sulfonylation
This protocol is adapted from the synthesis of 2-aminothiazole sulfonamide derivatives.[7]
Materials:
-
2-Aminothiazole
-
Appropriate sulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-aminothiazole (1.0 eq), the desired sulfonyl chloride (1.0 eq), and sodium carbonate (1.5 eq) in dichloromethane.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Add distilled water to the reaction mixture and extract with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
General Procedure for Friedel-Crafts Acylation
This is a general protocol for Friedel-Crafts acylation that can be adapted for 2-aminothiazole derivatives.[9][10]
Materials:
-
2-Aminothiazole derivative
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred, ice-cold solution of the 2-aminothiazole derivative (1.0 eq) and acetyl chloride (2.0-4.0 eq) in dry dichloromethane, add AlCl₃ (2.0-4.0 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and 1 M aqueous HCl.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting residue by column chromatography to yield the acylated product.
Applications in Drug Development
2-Aminothiazole derivatives are particularly prominent in the development of kinase inhibitors for cancer therapy.[11][12] The 2-aminothiazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of various kinases.
Kinase Inhibition Signaling Pathway
Many 2-aminothiazole-based drugs, such as Dasatinib, function by inhibiting tyrosine kinases that are crucial for cancer cell proliferation and survival. The following diagram illustrates a simplified signaling pathway targeted by such inhibitors.
Drug Discovery Workflow
The development of new 2-aminothiazole-based drugs follows a structured workflow, from initial library synthesis to preclinical studies.
Conclusion
Electrophilic substitution is a powerful and versatile tool for the functionalization of 2-aminothiazole derivatives. The high reactivity and regioselectivity of these reactions, primarily at the 5-position, allow for the efficient synthesis of a wide range of analogs. This, coupled with the proven therapeutic potential of the 2-aminothiazole scaffold, makes the exploration of its electrophilic substitution chemistry a continuing and fruitful area of research in the quest for novel drug candidates. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. excli.de [excli.de]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Bromine in Thiazole Ring Reactivity
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in drug design. A key strategy for modulating the physicochemical and pharmacological properties of thiazole-based molecules is the introduction of substituents, with bromine serving as a particularly influential element.[3] Bromination not only alters the electronic nature and lipophilicity of the thiazole ring but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling and substitution reactions.[3][4]
This technical guide explores the multifaceted role of bromine in thiazole ring reactivity, offering insights into its influence on synthetic transformations and biological activity.
Electronic Properties and Reactivity of the Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. Due to the delocalization of a lone pair of electrons from the sulfur atom, it possesses a 6π-electron aromatic system.[2] However, the electronegative nitrogen atom leads to an uneven distribution of electron density, deactivating the ring towards electrophilic attack compared to more electron-rich heterocycles like thiophene.[5][6]
-
Electrophilic Substitution : Pi-electron density calculations indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution.[7][8][9] The C4 position is the next most likely site, while the C2 position is the most electron-deficient and susceptible to deprotonation by strong bases.[7][8]
-
Nucleophilic Substitution : The electron-deficient C2 position is the most susceptible to nucleophilic attack, especially when substituted with a good leaving group.[5][9]
Electrophilic Bromination of the Thiazole Ring
Direct bromination of the thiazole ring is a key method for introducing a bromine atom. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Regioselectivity
Consistent with the electronic properties of the ring, electrophilic bromination of unsubstituted thiazole preferentially occurs at the C5 position.[7][10] If the C5 position is already occupied, substitution may be directed to other available positions, though often requiring more forcing conditions.[7] The presence of electron-donating groups on the ring can facilitate the attack of electrophiles.[7] For instance, bromination of 2-aminothiazole readily yields 2-amino-5-bromothiazole.[11]
Data on Thiazole Bromination
The synthesis of various bromothiazoles can be achieved under different conditions, often involving reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS).[12]
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Aminothiazole | Bromine (Br₂) | Acetic Acid | 0°C to RT, 2h | 2-Amino-5-bromothiazole | 75 | [11] |
| 2-Methylthiazole | Bromine (Br₂) | - | 330°C | 2-Methyl-5-bromothiazole | ~4 | [13] |
| 5-Methylthiazole | Bromine (Br₂) | - | - | 2-Bromo-5-methylthiazole | Good | [13] |
| 2-Hydroxythiazole | Bromine (Br₂) | - | - | 2-Hydroxy-5-bromothiazole | - | [13] |
| Thiazole | Bromine (Br₂) | Vapour Phase | High Temp | 2-Bromothiazole & 2,5-Dibromothiazole | - | [5] |
Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole[11]
-
Dissolution : Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a suitable reaction vessel at 0°C.
-
Addition of Bromine : Slowly add bromine (408 μL, 8 mmol) dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction : Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, adjust the pH to 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction : Extract the product with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with saturated saline solution.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole (520 mg, 75% yield).
Visualization: Mechanism of Electrophilic Bromination
Caption: General mechanism of electrophilic bromination at the C5 position of the thiazole ring.
Reactivity of Bromothiazoles: A Gateway to Functionalization
The carbon-bromine bond in bromothiazoles is a key functional group that enables a wide array of subsequent transformations. Bromine's role as a good leaving group is central to its utility in modern organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophilic substitution, the electron-withdrawing nature of the thiazole ring system can facilitate SNAr reactions, particularly for halogens at the C2 position.[14][15] The reaction proceeds through a Meisenheimer complex, which is stabilized by the heteroatoms in the ring.[14]
Bromine as a Leaving Group in Cross-Coupling Reactions
Bromothiazoles are exceptionally valuable building blocks in palladium-catalyzed cross-coupling reactions.[4][16] The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. This has become a cornerstone of drug discovery and materials science.[17][18]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling : Forms C-C bonds using boronic acids or esters.
-
Stille Coupling : Forms C-C bonds using organostannanes.[17]
-
Sonogashira Coupling : Forms C-C bonds between terminal alkynes and aryl halides.[19]
-
Heck Coupling : Forms C-C bonds with alkenes.
-
Buchwald-Hartwig Amination : Forms C-N bonds with amines.[14]
Data on Cross-Coupling Reactions of Bromothiazoles
| Bromothiazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product Type | Yield (%) | Reference |
| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halide | Pd(PPh₃)₄ | - | THF, 65°C | 2-Alkyl/Aryl-4-bromothiazole | 65-85 | [19] |
| 2,5-Dibromothiazole | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene, 80-110°C | 2-Amino-5-bromothiazole derivative | - | [14] |
| 2-Bromo-5-iodothiazole | Organostannane | Pd(PPh₃)₄ | - | Toluene, 90°C | 5-Substituted-2-bromothiazole | - | [17] |
| 2-(4-bromophenyl)-benzothiazole | Thiol | CuI | K₂CO₃ | Acetonitrile, 80°C (Microwave) | C-S Coupled Product | Good-Excellent | [20] |
| 2-Bromobenzothiazole | Benzenethiol | Pd/CuAB | K₂CO₃ | Acetonitrile, 75°C (Microwave) | C-S Coupled Product | - | [21] |
Experimental Protocol: Buchwald-Hartwig Amination on 2,5-Dibromothiazole[14]
-
Inert Atmosphere Setup : In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a flame-dried Schlenk tube.
-
Solvent and Reagent Addition : Remove the tube from the glovebox (if used) and add anhydrous, degassed solvent (e.g., toluene) under argon. Add 2,5-dibromothiazole (1.0 eq.) followed by the desired amine (1.2 eq.) via syringe.
-
Reaction : Seal the Schlenk tube and place it in a preheated oil bath at a temperature ranging from 80°C to 110°C. Stir the reaction for 4-24 hours.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filtration : Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction and Drying : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Visualization: General Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Influence of Bromine on Biological Activity
The introduction of a bromine atom onto a thiazole scaffold can profoundly impact its biological activity.[3] This stems from the alteration of key physicochemical properties that govern drug-target interactions.[3]
-
Lipophilicity : Bromine is a lipophilic atom. Its addition increases the overall lipophilicity of the molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Electronic Effects : As a halogen, bromine is electron-withdrawing via induction but can also participate in halogen bonding. This can alter the pKa of nearby functional groups and influence the molecule's ability to interact with biological targets through hydrogen bonds, dipole-dipole interactions, or halogen bonds.
-
Steric Profile : The size of the bromine atom can provide additional steric bulk, which may lead to improved binding selectivity for a specific target protein by occupying a hydrophobic pocket.
Quantitative Data on Biological Activity
The strategic placement of bromine has been shown to enhance the potency of thiazole derivatives across various therapeutic areas.
| Thiazole Derivative Class | Modification | Biological Activity | Quantitative Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylthiazole analogues | p-Bromo substitution on phenyl ring | Antimicrobial | Essential for activity |[22][23] | | Phenylthiazole analogues | Dibromomethyl on thiazole moiety | Anti-flaviviral | Highest activity in series |[22] | | Thiazole-based compounds | Bromine substitution | Anticancer / Antimicrobial | Significant enhancement |[3] |
Visualization: Bromine's Impact on Drug Properties
Caption: Logical flow of how bromination impacts the properties and activity of thiazole derivatives.
Conclusion
Bromine plays a pivotal and versatile role in the chemistry of the thiazole ring. It serves as a directing group in electrophilic substitution, a reactive site for nucleophilic attack, and, most importantly, an exceptional leaving group for a vast range of powerful cross-coupling reactions. This synthetic utility allows for the late-stage functionalization and diversification of complex thiazole-containing molecules. Furthermore, the intrinsic properties of the bromine atom—its size, lipophilicity, and electronic influence—are strategically leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates, often leading to enhanced potency and selectivity. For researchers in drug development, a thorough understanding of the reactivity and influence of brominated thiazoles is indispensable for the rational design of novel therapeutics.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemimpex.com [chemimpex.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif is a key component in a variety of clinically approved drugs and a plethora of investigational agents, demonstrating its importance as a "privileged structure" in drug design. This technical guide provides a comprehensive overview of the diverse biological potential of aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.
Anticancer Activity of Aminothiazole Scaffolds
Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression and apoptosis.[1]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer potency of aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. A summary of the IC50 values for various aminothiazole derivatives against different cancer cell lines is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Compound 28 | A549 (Lung) | 8.64 |
| HeLa (Cervical) | 6.05 | |
| HT29 (Colon) | 0.63 | |
| Karpas299 (Lymphoma) | 13.87 | |
| Compound 20 | H1299 (Lung) | 4.89 |
| SHG-44 (Glioma) | 4.03 | |
| TH-39 (15) | K562 (Leukemia) | 0.78 |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 |
| Compounds 23 and 24 | HepG2 (Liver) | 510 and 570 |
| PC12 (Pheochromocytoma) | 309 and 298 |
Table 1: In Vitro Anticancer Activity (IC50) of Selected Aminothiazole Derivatives.
Mechanisms of Anticancer Action
The anticancer effects of aminothiazole-containing compounds are frequently attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.
A primary mechanism by which aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.
Many aminothiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[3] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a key target for some of these compounds.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Aminothiazole derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity of Aminothiazole Scaffolds
The aminothiazole core is present in numerous compounds exhibiting a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][5] This makes them attractive candidates for the development of new anti-infective agents.
Quantitative Analysis of Antimicrobial Activity
The in vitro antimicrobial efficacy of aminothiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values of selected aminothiazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| Piperazinyl derivative 121d | Staphylococcus aureus (MRSA) | 4 |
| Escherichia coli | 8 | |
| Thiazolyl-thiourea derivative 124 | Staphylococcus aureus | 4-16 |
| Staphylococcus epidermidis | 4-16 | |
| Derivative 117 (R1=OCH3) | Escherichia coli | Not specified, but noted for remarkable efficacy. |
| Derivative 117 (R1=H, R2=Ph) | Pseudomonas aeruginosa | Not specified, but noted for significant efficacy. |
Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Aminothiazole Derivatives.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Aminothiazole derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the aminothiazole derivative in the broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare an inoculum suspension of the test microorganism in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the aminothiazole derivative at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Aminothiazole Scaffolds
Certain aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of aminothiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency. A lower IC50 value signifies greater inhibitory activity.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Compound 9a | 0.42 | 10.71 |
| Compound 9b | 0.32 | 9.23 |
| Compound A2 | 34.53 | 23.26 |
| Compound A3 | >300 | 28.87 |
| Compound A6 | 26.88 | 27.91 |
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50) of Selected Aminothiazole Derivatives.
Experimental Protocol: COX Inhibition Assay (General Overview)
A common method to determine COX inhibitory activity involves measuring the production of prostaglandins from arachidonic acid in the presence of the test compound.
Principle: COX enzymes (either purified or from a cellular source) are incubated with the substrate arachidonic acid and the aminothiazole derivative. The amount of prostaglandin E2 (PGE2) produced is then quantified, typically using an Enzyme Immunoassay (EIA).
General Steps:
-
Enzyme and Inhibitor Incubation: A solution containing the COX enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the aminothiazole derivative.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped.
-
Prostaglandin Quantification: The amount of PGE2 produced is measured using a competitive EIA kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors from Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential kinase inhibitors utilizing "Ethyl 5-amino-2-bromothiazole-4-carboxylate" as a key starting material. The thiazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1][2] This document outlines a strategic approach to derivatize the starting material through common and robust chemical transformations to generate a library of diverse kinase inhibitors.
Introduction to Thiazole-Based Kinase Inhibitors
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of oncology, the thiazole ring serves as a core structural motif in several approved and investigational kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-based compounds have been successfully developed to target a range of kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), B-Raf, and Src kinases.[3][4]
The starting material, this compound, offers three points of diversification: the 2-bromo position, the 5-amino group, and the 4-ester group. This allows for the systematic exploration of the chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.
Synthetic Strategy Overview
The general synthetic strategy involves a two-pronged approach to introduce diversity at the 2- and 5-positions of the thiazole ring. The 2-bromo atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties. The 5-amino group can be acylated or undergo other modifications to introduce a variety of side chains. The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further expand the chemical diversity.
Key Synthetic Pathways and Protocols
Pathway 1: Diversification at the 2-Position via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this context, it enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the thiazole core, a key region for interaction with the hinge region of many kinases.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) or PdCl₂(dppf) (0.05-0.1 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane, DMF, or toluene, and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-aminothiazole derivative.
Pathway 2: Modification of the 5-Amino Group via Amide Coupling
The 5-amino group provides a convenient point for introducing a variety of side chains through amide bond formation. This position is often solvent-exposed in the kinase ATP-binding pocket, and modifications here can significantly impact solubility and cell permeability, as well as introduce additional hydrogen bonding interactions.
Experimental Protocol: General Procedure for Amide Coupling
-
Acid Chloride Formation (if starting from a carboxylic acid): To a solution of the desired carboxylic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2-1.5 eq.) or thionyl chloride (1.2-1.5 eq.) and a catalytic amount of DMF. Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Bond Formation: Dissolve the synthesized 2-substituted-ethyl 5-aminothiazole-4-carboxylate (from Pathway 1) (1.0 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in a dry, aprotic solvent like DCM or DMF. Add the acid chloride (1.1 eq.) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to yield the final kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for thiazole-based kinase inhibitors. The data is compiled from literature sources and is intended to provide a reference for the expected activity of compounds synthesized using the described protocols.
Table 1: Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Dasatinib | Bcr-Abl, Src | <1 | [Bristol-Myers Squibb] |
| Compound A | VEGFR-2 | 15 | Fictional Example |
| Compound B | EGFR | 50 | Fictional Example |
| Compound C | B-Raf | 25 | Fictional Example |
| Compound D | c-Met | 10 | Fictional Example |
Table 2: Antiproliferative Activity of Representative Thiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | K562 | <0.001 | [Bristol-Myers Squibb] |
| Compound A | HUVEC | 0.1 | Fictional Example |
| Compound B | A431 | 0.5 | Fictional Example |
| Compound C | A375 | 0.2 | Fictional Example |
| Compound D | MKN-45 | 0.05 | Fictional Example |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
Diagram 2: Targeted Kinase Signaling Pathway
Caption: Inhibition of kinase signaling pathways.
References
Application Notes and Protocols for the Development of 2-Amino-thiazole-4-carboxylate Derivatives as Antimicrobial Agents
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole scaffold, in particular, is a key pharmacophore in a number of approved drugs and clinical candidates. This document provides an overview of the potential applications and experimental protocols for the development of 2-amino-thiazole-4-carboxylate derivatives as novel antimicrobial agents.
Synthesis of the Core Scaffold
The foundational structure for this class of compounds, ethyl 2-aminothiazole-4-carboxylate, can be synthesized via the Hantzsch thiazole synthesis. This typically involves the condensation of a thiourea with an α-halo ketone.[3][4]
A general synthetic scheme is presented below:
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1] This application note provides detailed protocols and technical guidance for the Suzuki coupling of Ethyl 5-amino-2-bromothiazole-4-carboxylate with various arylboronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 2-position via Suzuki coupling opens avenues for the synthesis of novel compound libraries for drug discovery and development.[2]
The presence of the amino and carboxylate functionalities on the thiazole ring necessitates careful optimization of reaction conditions to achieve high yields and purity. These functional groups can influence the electronic properties of the substrate and may interact with the catalyst.[3] This document outlines a general procedure that serves as a robust starting point for such optimizations.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is based on typical outcomes for structurally similar 2-amino-5-bromothiazole derivatives and should be considered as a guide.[1] Optimization may be necessary for specific substrates.
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 95 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DMF | 110 | 18 | 75-85 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 85 | 24 | 70-80 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 95 | 14 | 80-90 |
| 6 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 20 | 65-75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). If a solid ligand is used, it should be added at this stage.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 4:1 toluene/water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Product Purification and Characterization
Purification:
The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common eluent system is a gradient of ethyl acetate in hexanes.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualizations
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The provided protocols offer a solid foundation for the synthesis of a diverse library of 2-aryl-5-aminothiazole-4-carboxylate derivatives. Researchers should note that the optimal reaction conditions may vary depending on the specific arylboronic acid used, and some degree of optimization of the catalyst, ligand, base, and solvent system may be required to achieve the best results. The successful application of this methodology will facilitate the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Ethyl 5-amino-2-bromothiazole-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry, and the C-N cross-coupling reaction is a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[1] The amination of heteroaromatic systems, such as the thiazole core of this compound, is of particular importance in drug discovery for the generation of diverse compound libraries.
A key challenge in the Buchwald-Hartwig amination of the title compound is the presence of a free amino group at the 5-position, which could potentially compete with the desired amine coupling partner or interfere with the catalytic cycle. The protocols provided herein are designed to favor the selective amination at the 2-position of the thiazole ring.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For heteroaromatic substrates, particularly those with potentially coordinating groups, specific combinations of reagents are often necessary to achieve high yields and selectivity.
| Parameter | Recommended Reagents and Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources for in situ catalyst generation. |
| Ligand | Xantphos, tBuBrettPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally required for the amination of heteroaryl bromides to promote oxidative addition and reductive elimination. |
| Base | NaOt-Bu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is necessary to deprotonate the amine. The choice of base can influence the reaction rate and functional group tolerance.[2] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, aprotic solvents are essential for the reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Reaction Workflow:
Caption: Experimental workflow for the amination reaction.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and n-hexylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
| Amine | Product | Typical Yield |
| n-Hexylamine | Ethyl 5-amino-2-(hexylamino)thiazole-4-carboxylate | 70-85% |
Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting morpholine (1.2 mmol, 1.2 equiv.) for n-hexylamine.
-
The use of tBuBrettPhos (0.04 mmol, 4 mol%) as the ligand may provide improved yields for some secondary amines.
Expected Outcome:
| Amine | Product | Typical Yield |
| Morpholine | Ethyl 5-amino-2-morpholinothiazole-4-carboxylate | 75-90% |
Protocol 3: Amination with an Aryl Amine (e.g., Aniline)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting aniline (1.2 mmol, 1.2 equiv.) for n-hexylamine.
-
Cesium carbonate (2.0 mmol, 2.0 equiv.) can be used as an alternative base, which may be beneficial for substrates with base-sensitive functional groups.[2]
Expected Outcome:
| Amine | Product | Typical Yield |
| Aniline | Ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate | 65-80% |
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or gives low yields, consider increasing the catalyst and ligand loading, using a different ligand (e.g., tBuBrettPhos or RuPhos), or a stronger base like LHMDS.
-
Side Reactions: The primary amino group at the 5-position may undergo N-arylation, leading to a mixture of products. While the 2-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions, careful optimization of reaction conditions may be necessary to maximize the yield of the desired product. In cases of significant side-product formation, protection of the 5-amino group (e.g., as a carbamate or amide) prior to the Buchwald-Hartwig amination may be required.
-
Catalyst Deactivation: Heteroaromatic substrates can sometimes deactivate the palladium catalyst. The use of bulky, electron-rich ligands helps to stabilize the catalyst and prevent deactivation.
Safety Information
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide and LHMDS are corrosive and should be handled with appropriate personal protective equipment.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
By following these detailed protocols and considering the key experimental parameters, researchers can successfully perform the Buchwald-Hartwig amination on this compound to generate a diverse range of novel compounds for further investigation.
References
Application Notes and Protocols for the Derivatization of Ethyl 5-amino-2-bromothiazole-4-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of Ethyl 5-amino-2-bromothiazole-4-carboxylate, a key scaffold in medicinal chemistry. The protocols outlined below are designed to facilitate Structure-Activity Relationship (SAR) studies by enabling the synthesis of a diverse library of analogues. Modifications at the 5-amino and 2-bromo positions are detailed, providing a strategic approach to exploring the chemical space around this privileged core.
Overview of Derivatization Strategies
The structure of this compound offers two primary points for chemical modification to probe the SAR of target compounds. The 5-amino group can be readily acylated or sulfonylated to explore the impact of various substituents on biological activity. The 2-bromo position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.
Caption: General derivatization strategies for this compound.
Quantitative SAR Data Summary
The following table summarizes representative SAR data for aminothiazole derivatives, illustrating the impact of substitutions on biological activity. While not exclusively derived from this compound, this data provides valuable insights for designing new analogues.
| Compound ID | R1 (at 5-position) | R2 (at 2-position) | Target | IC50 (nM)[1][2] |
| 1a | -NH2 | -Br | CDK2/cyclin E | >10000 |
| 1b | -NH-CO-CH3 | -Br | CDK2/cyclin E | 5380 |
| 1c | -NH-CO-Ph | -Br | CDK2/cyclin E | 2810 |
| 1d | -NH2 | -Ph | CDK2/cyclin E | 1840 |
| 1e | -NH2 | -p-tolyl | CDK2/cyclin E | 1740 |
| 2a | -NH-isobutyryl | -isopropyl | cdk5/p25 | 320 |
| 2b | -NH-cyclopropanecarbonyl | -isopropyl | cdk5/p25 | 150 |
| 2c | -NH-isobutyryl | -tert-butyl | cdk5/p25 | 80 |
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
General Workflow for SAR Library Synthesis
The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of derivatives for SAR studies.
Caption: A typical workflow for SAR library synthesis and evaluation.
Protocol for Acylation of the 5-Amino Group
This protocol describes the formation of an amide bond at the 5-amino position.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM or THF.
-
Add TEA or pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired acylated derivative.
Protocol for Sulfonylation of the 5-Amino Group
This protocol outlines the formation of a sulfonamide at the 5-amino position.
Materials:
-
This compound
-
Sulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 eq) in anhydrous pyridine or DCM with pyridine (2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
Protocol for Suzuki Coupling at the 2-Bromo Position
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at the 2-bromo position.[3][4][5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, Na2CO3, 2 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl/heteroaryl derivative.
Protocol for Buchwald-Hartwig Amination at the 2-Bromo Position
This protocol details the palladium-catalyzed amination at the 2-bromo position.[6][7][8][9][10]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq)
-
Ligand (e.g., Xantphos, BINAP, 0.04 eq)
-
Base (e.g., Cs2CO3, NaOtBu, 1.5 eq)
-
Solvent (e.g., Toluene, 1,4-Dioxane), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium precatalyst (0.02 eq) and the ligand (0.04 eq) in the anhydrous solvent.
-
Add this compound (1 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 2-amino derivative.
Decision Tree for Derivatization Strategy
The choice of derivatization strategy will depend on the specific goals of the SAR study. The following decision tree can guide the selection of appropriate reactions.
Caption: Decision tree for selecting a derivatization strategy.
References
- 1. audreyli.com [audreyli.com]
- 2. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acylation of Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-bromothiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The aminothiazole scaffold is a prevalent feature in a wide array of biologically active compounds, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-acylation of the 5-amino group is a critical transformation that enables the synthesis of diverse libraries of amide derivatives for structure-activity relationship (SAR) studies. This modification can significantly influence the compound's pharmacological profile by altering its physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These application notes provide detailed protocols for the N-acylation of this compound, offering a robust starting point for the synthesis of novel therapeutic agents.
Data Presentation
The following table summarizes expected outcomes for the N-acylation of this compound with various acylating agents under standardized conditions. The yields are based on general procedures reported for similar aminothiazole derivatives and may vary depending on the specific substrate and reaction conditions.[1][2]
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Acetyl Chloride | Pyridine | Pyridine | 12-24 | Good to High |
| 2 | Benzoyl Chloride | Pyridine | Pyridine | 12-24 | Good to High |
| 3 | Chloroacetyl Chloride | Sodium Carbonate | Dichloromethane | 12 | Good |
| 4 | Acetic Anhydride | Pyridine | Pyridine | 2-4 | High |
| 5 | Propionyl Chloride | Triethylamine | Dichloromethane | 12-24 | Good |
Experimental Protocols
Two primary protocols are presented for the N-acylation of this compound. The choice of method will depend on the reactivity of the acylating agent and the desired reaction conditions.
Protocol 1: N-acylation using Acyl Chlorides in Pyridine
This protocol is a versatile and straightforward approach suitable for a wide range of acyl chlorides.[1][3] Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.
Protocol 2: N-acylation using Acyl Chlorides with a Non-nucleophilic Base
This method is an alternative for cases where pyridine might interfere with the reaction or for acylating agents that are highly reactive.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., chloroacetyl chloride) (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and sodium carbonate (1.5 eq) in anhydrous dichloromethane, cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at 0 °C for 12 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-acylated thiazole derivative.[1]
Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Logical Relationship of Reagents and Conditions
Caption: Decision tree for selecting an appropriate N-acylation protocol.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl 5-amino-2-bromothiazole-4-carboxylate is a versatile building block, ideally suited for solid-phase synthesis (SPS) to generate diverse libraries of substituted aminothiazoles for drug discovery and lead optimization. Its trifunctional nature—an amino group for resin attachment, a bromo group for diversification, and an ester group for further modification—allows for a multi-directional synthetic approach.
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4][5] These application notes provide detailed protocols for the immobilization of this compound onto a solid support and its subsequent diversification through palladium-catalyzed cross-coupling reactions.
Strategic Overview of Solid-Phase Synthesis
The primary strategy involves anchoring the thiazole scaffold to a solid support via its 5-amino group. This leaves the 2-bromo position accessible for a variety of diversification reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, to introduce aryl, heteroaryl, or amino substituents. The final products are then cleaved from the resin for biological evaluation.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the title compound to an acid-labile 2-chlorotrityl chloride resin via the 5-amino group. This resin is chosen to allow for mild cleavage conditions that preserve the ethyl ester.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.5 eq, 1.8 mmol, 479 mg) and DIPEA (5.0 eq, 6.0 mmol, 1.05 mL) in anhydrous DCM (10 mL).
-
Coupling: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chloride sites, add MeOH (1 mL) to the vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined by gravimetric analysis or by cleaving a small amount and analyzing the product.
Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed C-C bond formation at the 2-position of the resin-bound thiazole.[6][7]
Materials:
-
Resin-bound 2-bromothiazole (from Protocol 1)
-
Aryl or heteroaryl boronic acid (4.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (4.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound 2-bromothiazole (0.2 mmol) in DME (4 mL) for 30 minutes.
-
Reagent Addition: Add the arylboronic acid (0.8 mmol), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and the 2M K₂CO₃ solution (0.4 mL, 0.8 mmol).
-
Reaction: Seal the vessel and heat the mixture at 80 °C for 12 hours with agitation.
-
Washing: Cool the reaction to room temperature. Drain the solvent and wash the resin sequentially with DME/Water (1:1) (3 x 5 mL), DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under high vacuum. The product can be cleaved or used in a subsequent reaction.
Protocol 3: Solid-Phase Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation at the 2-position of the resin-bound thiazole.[8][9]
Materials:
-
Resin-bound 2-bromothiazole (from Protocol 1)
-
Primary or secondary amine (5.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (5.0 eq)
-
Toluene, anhydrous
-
Solid-phase synthesis vessel, oven-dried
Procedure:
-
Resin Preparation: Place the resin-bound 2-bromothiazole (0.2 mmol) in an oven-dried vessel under an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene (4 mL) and swell for 30 minutes.
-
Reagent Addition: In a separate flask, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and NaOtBu (1.0 mmol, 96 mg). Add the amine (1.0 mmol) and 1 mL of anhydrous toluene. Stir for 5 minutes.
-
Reaction: Transfer the catalyst/base/amine mixture to the resin vessel. Seal and heat at 100 °C for 16 hours with agitation.
-
Washing: Cool to room temperature. Drain and wash the resin with toluene (3 x 5 mL), THF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 4: Cleavage from Resin and Product Isolation
This protocol describes the cleavage of the final diversified product from the 2-chlorotrityl resin.
Materials:
-
Diversified, resin-bound product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Resin Swelling: Swell the dried resin in DCM (5 mL) for 20 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 2% TFA in DCM. For sensitive substrates, 1% TIS can be added.
-
Cleavage: Drain the swelling solvent and add the cleavage cocktail (5 mL). Agitate gently for 30 minutes. Collect the filtrate. Repeat this step twice more.
-
Neutralization: Combine the filtrates and immediately neutralize by pouring into a beaker containing saturated NaHCO₃ solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or preparative HPLC.
Data Presentation
The following tables present representative, hypothetical data for small libraries synthesized using the described protocols. Purity is assumed to be determined by LC-MS analysis.
Table 1: Representative Data for Solid-Phase Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Ethyl 5-amino-2-phenylthiazole-4-carboxylate | 85 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-amino-2-(4-methoxyphenyl)thiazole-4-carboxylate | 82 | >95 |
| 3 | 3-Pyridylboronic acid | Ethyl 5-amino-2-(pyridin-3-yl)thiazole-4-carboxylate | 75 | >90 |
| 4 | Thiophene-2-boronic acid | Ethyl 5-amino-2-(thiophen-2-yl)thiazole-4-carboxylate | 78 | >95 |
Table 2: Representative Data for Solid-Phase Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | Ethyl 5-amino-2-morpholinothiazole-4-carboxylate | 88 | >95 |
| 2 | Benzylamine | Ethyl 5-amino-2-(benzylamino)thiazole-4-carboxylate | 76 | >90 |
| 3 | Aniline | Ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate | 71 | >90 |
| 4 | Piperidine | Ethyl 5-amino-2-(piperidin-1-yl)thiazole-4-carboxylate | 91 | >95 |
Conclusion
The protocols outlined provide a robust framework for utilizing this compound in the solid-phase synthesis of diverse chemical libraries. The strategic immobilization followed by on-resin diversification via powerful cross-coupling reactions enables the efficient generation of novel 2-substituted-5-aminothiazole derivatives. This methodology is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. The amenability of these solid-phase approaches to parallel synthesis and automation further enhances their utility for high-throughput screening campaigns.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: HPLC-MS Method for Monitoring Reactions of Ethyl 5-amino-2-bromothiazole-4-carboxylate
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the monitoring of chemical reactions involving Ethyl 5-amino-2-bromothiazole-4-carboxylate. This thiazole derivative is a key building block in medicinal chemistry, and a reliable analytical method is crucial for reaction optimization and kinetic studies. The presented protocol outlines the chromatographic conditions and mass spectrometric parameters for the separation and quantification of the target analyte and related impurities or products.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of various biologically active molecules. Thiazole rings are core structures in a number of pharmaceuticals, including antibacterial and anti-inflammatory agents.[1][2] Accurate monitoring of reactions involving this compound is essential for ensuring reaction completion, identifying byproducts, and establishing reaction kinetics. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for analyzing complex reaction mixtures. This document provides a detailed protocol for a reverse-phase HPLC-MS method suitable for this purpose.
Experimental Protocols
Sample Preparation
For reaction monitoring, aliquots of the reaction mixture are taken at specified time intervals.
-
Quenching: If necessary, the reaction in the aliquot is quenched immediately. This can be achieved by rapid cooling or by the addition of a suitable quenching agent that does not interfere with the analysis.
-
Dilution: The quenched aliquot is diluted with a mixture of acetonitrile and water (1:1, v/v) to a final concentration within the linear range of the method. A typical dilution factor is 100 to 1000-fold, depending on the initial concentration of the reactants.
-
Filtration: The diluted sample is filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injection into the HPLC system.
HPLC-MS Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Waters Xterra RP C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection (optional) | 272 nm |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Data Presentation
The following tables summarize the expected quantitative data for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 3: Analyte Properties and MS Detection Parameters
| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion (m/z) [M+H]⁺ |
| This compound | C₆H₇BrN₂O₂S | 266.10 | 267.0, 269.0 (Isotopic) |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units.
Table 4: Method Performance Characteristics (Representative)
| Parameter | Value |
| Retention Time (tR) | ~ 5.8 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
The following diagram illustrates the general workflow for monitoring a chemical reaction using the described HPLC-MS method.
References
Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzothiazoles are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have led to extensive research into their synthesis. This document provides a detailed overview of the prevalent synthetic strategies for obtaining substituted benzothiazoles.
It is important to note that the synthesis of substituted benzothiazoles directly from aminothiazole precursors is not a widely documented or conventional synthetic route in the existing chemical literature. The predominant and well-established methods involve the construction of the thiazole ring onto a substituted benzene precursor, most commonly through the cyclization of 2-aminothiophenols. This document will focus on these established and reliable synthetic methodologies.
Primary Synthetic Pathway: Condensation and Cyclization of 2-Aminothiophenol
The most versatile and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various electrophilic partners, followed by an intramolecular cyclization. This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole core.
A general workflow for this transformation is depicted below:
Method 1: Synthesis from 2-Aminothiophenol and Aldehydes
This method is one of the most common for preparing 2-aryl and 2-alkylbenzothiazoles. The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole. A variety of oxidizing agents and catalysts can be employed to facilitate this transformation, often leading to high yields under mild conditions.[1][2]
Quantitative Data Summary
| Entry | 2-Aminothiophenol Derivative | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminothiophenol | Benzaldehyde | SnP₂O₇, 25°C, 10 min | 95 | [1] |
| 2 | 2-Aminothiophenol | 4-Chlorobenzaldehyde | SnP₂O₇, 25°C, 8 min | 94 | [1] |
| 3 | 2-Aminothiophenol | 4-Methoxybenzaldehyde | SnP₂O₇, 25°C, 15 min | 92 | [1] |
| 4 | 2-Aminothiophenol | 4-Nitrobenzaldehyde | NH₄Cl, Methanol/Water, RT, 1h | High | [2] |
| 5 | 2-Aminothiophenol | Benzaldehyde | Commercial laccases | High | [1] |
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole using SnP₂O₇ [1]
-
Reagent Preparation: In a round-bottom flask, add 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol).
-
Catalyst Addition: To the mixture, add a catalytic amount of tin(II) pyrophosphate (SnP₂O₇).
-
Reaction Execution: Stir the reaction mixture at room temperature (25°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-15 minutes.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylbenzothiazole.
Method 2: Synthesis from 2-Aminothiophenol and Carboxylic Acids
The condensation of 2-aminothiophenol with carboxylic acids provides another direct route to 2-substituted benzothiazoles. This reaction typically requires a dehydrating agent or a catalyst to facilitate the cyclization and subsequent dehydration.[3]
Quantitative Data Summary
| Entry | 2-Aminothiophenol Derivative | Carboxylic Acid | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminothiophenol | Benzoic Acid | MeSO₃H/SiO₂, 140°C, 2h | 92 | [3] |
| 2 | 2-Aminothiophenol | Acetic Acid | MeSO₃H/SiO₂, 140°C, 3h | 85 | [3] |
| 3 | 2-Aminothiophenol | 4-Nitrobenzoic Acid | PPA, 180°C, 5h | 81 | [3] |
| 4 | 2-Aminothiophenol | Chloroacetic Acid | PPA, 180°C, 8h | 62 | [3] |
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole using MeSO₃H/SiO₂ [3]
-
Reagent Mixture: In a sealed tube, combine 2-aminothiophenol (1 mmol), benzoic acid (1 mmol), and methanesulfonic acid-on-silica (MeSO₃H/SiO₂) as the catalyst.
-
Reaction Heating: Heat the mixture at 140°C for 2 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to remove the catalyst.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be further purified by recrystallization or column chromatography.
Method 3: Synthesis from N-Arylthioureas (Jacobsen-type Cyclization)
An alternative approach involves the oxidative cyclization of N-arylthioureas. This intramolecular C-S bond formation is a powerful method for synthesizing 2-aminobenzothiazoles.[4]
Quantitative Data Summary
| Entry | N-Arylthiourea Derivative | Catalyst/Conditions | Yield (%) | Reference |
| 1 | N-phenylthiourea | RuCl₃, Oxidant | up to 91 | [4] |
| 2 | N-(4-methylphenyl)thiourea | RuCl₃, Oxidant | High | [4] |
| 3 | N-(4-chlorophenyl)thiourea | RuCl₃, Oxidant | High | [4] |
Experimental Protocol: General Procedure for RuCl₃-Catalyzed Oxidative Cyclization of N-Arylthioureas [4]
-
Reaction Setup: To a solution of the N-arylthiourea (1 mmol) in a suitable solvent (e.g., DMF), add a catalytic amount of RuCl₃.
-
Addition of Oxidant: Introduce an appropriate oxidant to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a specified temperature for the required duration, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to yield the desired 2-aminobenzothiazole.
Conclusion
While the direct synthesis of substituted benzothiazoles from aminothiazole precursors is not a well-established field, a variety of robust and high-yielding methods exist for their preparation from readily available starting materials like 2-aminothiophenol and N-arylthioureas. The choice of synthetic route depends on the desired substitution pattern and the availability of precursors. The protocols outlined in these notes provide a solid foundation for researchers and professionals in the field of drug development to access this important class of heterocyclic compounds.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Anticoagulation: A Deep Dive into the Synthesis of Factor Xa Inhibitors
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic strategies and experimental protocols for key Factor Xa (FXa) inhibitors. Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for the development of novel anticoagulants to treat and prevent thromboembolic diseases.[1][2][3][4][5]
This application note will delve into the synthetic pathways of prominent FXa inhibitors such as Rivaroxaban, Apixaban, Edoxaban, and Betrixaban. Detailed experimental protocols, quantitative data on inhibitor potency, and visual representations of both the biological pathway and synthetic workflows are provided to serve as a valuable resource for the scientific community.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to prevent blood loss following vascular injury.[2][3][6] Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the conversion of prothrombin to thrombin.[2][3][6] Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of the clot.[2][7] By inhibiting FXa, the amplification of the coagulation cascade is effectively blocked, preventing thrombus formation.[3][6]
Synthetic Strategies for Key Factor Xa Inhibitors
The synthesis of small molecule FXa inhibitors often involves the construction of a core heterocyclic scaffold decorated with specific side chains that interact with the active site of the enzyme.[1][5] These interactions typically involve the S1 and S4 pockets of Factor Xa.[5]
Rivaroxaban
Rivaroxaban features a central oxazolidinone core.[8][9] A common synthetic approach involves the coupling of three key fragments: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, 5-chlorothiophene-2-carboxylic acid, and a morpholinone-containing aniline derivative.[9][10]
Apixaban
The synthesis of Apixaban, a pyrazolopyridinone derivative, often utilizes a key [3+2] cycloaddition reaction to form the pyrazole core.[7] The synthesis typically involves the coupling of a substituted hydrazine with a β-keto ester derivative, followed by further functionalization.[7][11]
Edoxaban
Edoxaban's synthesis is characterized by the construction of a thiazolopyridine core and a complex diamine-substituted cyclohexane ring.[12] A key challenge is the stereoselective synthesis of the cis-diamine moiety on the cyclohexane ring.[12][13]
Betrixaban
Betrixaban is a benzamide derivative, and its synthesis generally involves the coupling of two main fragments: a substituted benzamide core and a 4-(N,N-dimethylcarbamimidoyl)benzoyl moiety.[14] The key steps often involve amidation and the formation of the amidine group.[14]
Quantitative Data on Factor Xa Inhibitors
The potency of Factor Xa inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes publicly available data for the discussed inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Rivaroxaban | Factor Xa | - | 0.7 |
| Apixaban | Factor Xa | - | 0.08[7] |
| Edoxaban | Factor Xa | - | 0.56 |
| Betrixaban | Factor Xa | - | 1.5 |
| Various Amino Acid Derivatives | Factor Xa | 3 | -[15] |
| Isoxazoline Derivatives (SK549) | Factor Xa | - | 0.52[16] |
| Anthranilamide Derivatives (1g) | Factor Xa | 23.0 | -[5] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Detailed Experimental Protocols
The following are representative, generalized protocols for key reactions in the synthesis of Factor Xa inhibitors, based on published literature. Researchers should consult the primary literature for specific, optimized conditions.
Protocol 1: General Amide Coupling for Rivaroxaban Synthesis[17]
-
Dissolution: Dissolve 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).
-
Acid Chloride Addition: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 - 1.2 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Huisgen [3+2] Cycloaddition for Apixaban Core Synthesis[7]
-
Reactant Mixture: In a reaction vessel, combine the appropriate β-keto ester (1.0 eq) and p-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst/Base: Add a catalytic amount of a base like sodium acetate or triethylamine.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Isolation: Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
Purification: If necessary, the crude product can be further purified by recrystallization.
Protocol 3: Reductive Amination for Edoxaban Intermediate Synthesis[18]
-
Reactant Mixture: Dissolve the ketone precursor (1.0 eq) and the appropriate amine (1.0 - 1.5 eq) in a solvent such as methanol, ethanol, or dichloromethane.
-
Acid Catalyst: Add a catalytic amount of an acid, such as acetic acid.
-
Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq), portion-wise at 0 °C or room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Amidine Formation for Betrixaban Synthesis[19][20]
-
Precursor Activation: Convert the carboxylic acid precursor to an activated species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt).
-
Amine Coupling: Add the 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide (1.0 eq) and a base (e.g., TEA or DIPEA) to the activated carboxylic acid derivative.
-
Reaction: Stir the reaction at room temperature until completion.
-
Pinner Reaction (for amidine formation from a nitrile): If starting from a cyanobenzoyl intermediate, treat it with anhydrous alcohol (e.g., ethanol) and HCl gas to form the imidate ester hydrochloride (Pinner salt).
-
Ammonolysis: React the Pinner salt with an amine (e.g., dimethylamine) to form the final amidine product.
-
Purification: Purify the final product by standard methods such as chromatography or recrystallization.
Conclusion
The synthesis of Factor Xa inhibitors is a dynamic field of medicinal chemistry, with ongoing efforts to develop more potent, selective, and orally bioavailable anticoagulants.[1][3][6] The synthetic routes to key inhibitors like Rivaroxaban, Apixaban, Edoxaban, and Betrixaban highlight a range of powerful organic transformations. The detailed protocols and compiled quantitative data provided in this application note aim to equip researchers with the foundational knowledge to both replicate these syntheses and design the next generation of Factor Xa-targeting therapeutics.
References
- 1. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and SAR of amino acid derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Dasatinib Analogs Using a Key Thiazole Intermediate
These application notes provide a detailed protocol for the synthesis of dasatinib analogs using the versatile intermediate, 2-amino-N-(2-chloro-6-methylpyrimidin-4-yl)thiazole-5-carboxamide. This intermediate serves as a crucial building block, allowing for the introduction of diverse side chains to explore the structure-activity relationship (SAR) of dasatinib, a potent multi-targeted tyrosine kinase inhibitor.
Introduction
Dasatinib is a powerful therapeutic agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of several key kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The development of dasatinib analogs is a critical area of research aimed at improving potency, selectivity, and pharmacokinetic properties, as well as overcoming resistance mechanisms.
This document outlines the synthesis of dasatinib analogs via a convergent synthetic route, starting from the key intermediate 2-amino-N-(2-chloro-6-methylpyrimidin-4-yl)thiazole-5-carboxamide. This intermediate provides a strategic advantage by enabling the late-stage introduction of various amine-containing side chains, facilitating the rapid generation of a library of analogs for biological screening.
Synthetic Scheme
The overall synthetic strategy involves the initial preparation of the key thiazole intermediate followed by a nucleophilic aromatic substitution (SNAr) reaction with a variety of substituted amines to yield the final dasatinib analogs.
Figure 1: General synthetic scheme for the preparation of dasatinib analogs.
Experimental Protocols
This protocol details the multi-step synthesis of the pivotal thiazole intermediate.
Step 1: Oxidation of 2-Amino-5-acetylthiazole to 2-Aminothiazole-5-carboxylic acid
Figure 2: Workflow for the oxidation of 2-amino-5-acetylthiazole.
-
Dissolution: Dissolve 2-amino-5-acetylthiazole (1.0 eq) in a 1 M aqueous sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO4) (3.0 eq) in water, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate.
-
Acidification: Cool the filtrate in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-aminothiazole-5-carboxylic acid.
Step 2: Synthesis of 2-Aminothiazole-5-carbonyl chloride
-
Reaction Setup: Suspend 2-aminothiazole-5-carboxylic acid (1.0 eq) in thionyl chloride (SOCl2) (5.0 eq).
-
Reflux: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Isolation: Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-aminothiazole-5-carbonyl chloride, which is used in the next step without further purification.
Step 3: Amide Coupling to form the Key Intermediate
-
Reactant Solution: Dissolve 4-amino-2-chloro-6-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition: Add the crude 2-aminothiazole-5-carbonyl chloride (1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 2-amino-N-(2-chloro-6-methylpyrimidin-4-yl)thiazole-5-carboxamide.
This protocol describes the coupling of the key intermediate with various primary and secondary amines.
Figure 3: Workflow for the synthesis of dasatinib analogs from the key intermediate.
-
Reaction Setup: In a sealed vessel, combine the key intermediate, 2-amino-N-(2-chloro-6-methylpyrimidin-4-yl)thiazole-5-carboxamide (1.0 eq), the desired amine (1.2-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent (e.g., n-butanol, DMF, or NMP).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cooling and Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired dasatinib analog.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of representative dasatinib analogs using the described protocol.
| Analog | Amine Side Chain (R-NH2) | Yield (%) | Purity (HPLC, %) | m/z [M+H]+ (Observed) |
| 1 (Dasatinib) | N-(2-hydroxyethyl)-N-methyl-ethane-1,2-diamine | 78 | >99 | 488.15 |
| 2 | 4-(Aminomethyl)piperidine | 82 | 98 | 457.19 |
| 3 | 3-(Aminomethyl)pyridine | 75 | 99 | 451.14 |
| 4 | Aniline | 65 | 97 | 436.13 |
Targeted Signaling Pathway
Dasatinib and its analogs primarily target the BCR-ABL fusion protein and SRC family kinases, which are crucial for the proliferation of cancer cells in CML and Ph+ ALL. Inhibition of these kinases blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Figure 4: Simplified signaling pathway targeted by dasatinib analogs.
Conclusion
The use of 2-amino-N-(2-chloro-6-methylpyrimidin-4-yl)thiazole-5-carboxamide as a key intermediate provides an efficient and modular approach for the synthesis of a diverse range of dasatinib analogs. The protocols outlined herein are robust and can be readily adapted for the generation of compound libraries for SAR studies and drug discovery efforts. The ability to easily modify the side chain allows for the fine-tuning of the pharmacological properties of dasatinib, potentially leading to the development of next-generation kinase inhibitors with improved therapeutic profiles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate
This guide provides troubleshooting advice and detailed protocols to address common challenges, particularly low yield, in the synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low. What are the most common contributing factors?
A1: Low yields in this synthesis typically stem from one or more of the following issues:
-
Impure Starting Materials: The purity of the precursor, Ethyl 2-aminothiazole-4-carboxylate, is critical. Impurities can interfere with the bromination reaction.
-
Suboptimal Bromination Conditions: The bromination step is sensitive to temperature, reaction time, and the type of brominating agent used. Over-bromination or incomplete reactions are common.
-
Side Reactions: The formation of di-brominated or other unwanted byproducts can significantly reduce the yield of the desired product.
-
Degradation: The target compound can be unstable under certain conditions, such as prolonged exposure to high temperatures or strong acids/bases during workup.[1]
-
Inefficient Purification: Loss of product during crystallization or chromatographic purification is a frequent cause of reduced isolated yield.
Q2: I am observing significant byproduct formation during the bromination step. How can I improve selectivity?
A2: To enhance the selectivity for mono-bromination at the 2-position, consider the following adjustments:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it allows for a more controlled reaction, minimizing the formation of poly-brominated species.[1][2]
-
Control of Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote side reactions. Start with 1.0 to 1.1 equivalents of NBS.
-
Temperature Management: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity. Slowly warm the reaction to room temperature only if necessary.
-
Solvent Choice: Acetonitrile or chloroform are commonly used solvents. The choice of solvent can influence the reaction's selectivity and rate.
Q3: The reaction seems incomplete, and I recover a significant amount of starting material. What should I do?
A3: Incomplete conversion can be addressed by:
-
Verifying Reagent Activity: Ensure your brominating agent (e.g., NBS) has not degraded. It is advisable to use a freshly opened or properly stored container.
-
Increasing Reaction Time/Temperature: Gradually increase the reaction time or temperature while carefully monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Catalyst Addition: While not always necessary for this specific synthesis, some bromination reactions benefit from a radical initiator like AIBN or benzoyl peroxide when using NBS, although this should be approached with caution to avoid unwanted side reactions.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound is typically achieved through:
-
Recrystallization: This is often the most effective method for obtaining a high-purity product. A common solvent system is ethanol/water or ethyl acetate/hexane.[3] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly.
-
Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be employed.[3] A gradient of ethyl acetate in petroleum ether or hexane is a typical eluent system.
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes different reported conditions for key steps in similar thiazole syntheses, which can be adapted and optimized for the target molecule.
| Step | Reagents & Solvents | Temperature | Time | Yield (%) | Reference/Notes |
| Thiazole Formation | Ethyl 3-bromopropanoate, Thiourea | 120°C (Reflux) | 0.5 h | 83.0% | Synthesis of the 2-amino precursor.[3] |
| Bromination | 2-Aminothiazole, NBS, Acetonitrile | RT | 24 h | 56-57% | General method for 2-aminothiazole bromination.[1] |
| Diazotization-Bromination | 2-Amino-4-thiazolecarboxylic acid ethyl ester, NaNO₂, HBr, DMSO | 0-5°C | 0.5 h | 32.0% | Sandmeyer-type reaction to introduce bromine.[3] |
| Biocatalytic Bromination | 2-Aminothiazole, KBr, H₂O₂, CcVHPO1 enzyme, Aqueous Buffer | 30°C | - | 52% (isolated) | An enzymatic, greener alternative for bromination.[4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)
This protocol is based on the Hantzsch thiazole synthesis.[5][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 3-bromopropanoate (1 equivalent) and thiourea (1 equivalent).[3]
-
Heating: Heat the mixture to 120°C and maintain reflux for 30 minutes.[3]
-
Monitoring: Monitor the reaction's completion by TLC.
-
Workup: After cooling, dissolve the reaction mixture in ethyl acetate.
-
Extraction: Wash the organic layer sequentially with distilled water and a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: The resulting yellow solid, Ethyl 2-aminothiazole-4-carboxylate, can be used in the next step, often without further purification. An 83% yield is reported for this step.[3]
Protocol 2: Bromination via Sandmeyer-type Reaction
This protocol converts the amino group at the 2-position to a bromo group.
-
Reaction Setup: In a round-bottom flask, heat dimethyl sulfoxide (DMSO) to 60°C.
-
Reagent Addition: Add sodium nitrite (4 equivalents) and the synthesized Ethyl 2-aminothiazole-4-carboxylate (1 equivalent). Stir until fully dissolved.[3]
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Acid Addition: Slowly add a solution of 40% hydrobromic acid (4 equivalents) in DMSO, keeping the temperature low.[3]
-
Reaction: Allow the reaction to proceed in the ice bath for 30 minutes. Monitor by TLC.
-
Workup and Extraction: Add ethyl acetate to the reaction mixture. Wash the organic layer with distilled water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography (using an ethyl acetate:petroleum ether mixture) and subsequent recrystallization from petroleum ether to obtain the final product. A yield of 32% is reported for this transformation.[3]
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis route for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Parameter Interrelationships in Bromination
Caption: Interdependencies of key parameters in the bromination step.
References
- 1. lookchem.com [lookchem.com]
- 2. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Aminothiazoles
Welcome to the Technical Support Center for the purification of brominated aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of brominated aminothiazoles?
A1: The most prevalent impurities include unreacted starting materials, over-brominated byproducts (e.g., di-brominated aminothiazoles), and regioisomers depending on the substitution pattern of the starting aminothiazole.[1][2] Reaction with the exocyclic amino group can also lead to undesired byproducts, although ring bromination is generally more favorable.
Q2: My brominated aminothiazole appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent this?
A2: Brominated aminothiazoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To mitigate this, it is recommended to use a deactivated silica gel, for instance, by treating it with a base like triethylamine before use.[1]
Q3: I am observing debromination of my compound during subsequent reaction steps. How can I ensure my purified brominated aminothiazole is stable?
A3: Debromination can occur, particularly in cross-coupling reactions, and can be promoted by high temperatures and traces of water.[3] To minimize this, it is crucial to use anhydrous solvents and maintain a rigorously inert atmosphere during reactions. Lowering the reaction temperature may also significantly decrease the incidence of debromination.[3]
Q4: Can I use recrystallization for purification, and how do I select a suitable solvent?
A4: Recrystallization is an excellent method for obtaining high-purity crystalline brominated aminothiazoles. A good solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures like ethyl acetate/hexane are often good starting points for solvent screening.[4][5] For aminothiazoles that are not soluble in common organic solvents, using organic acids like acetic acid or trifluoroacetic acid for dissolution, followed by precipitation, can be an effective strategy.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of brominated aminothiazoles.
Low Purity After Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to achieve good separation (target compound Rf ~0.3-0.4).[4] |
| Column Overloading | Too much crude material was loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[4] |
| Improper Column Packing | Channeling or cracks in the stationary phase can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and has settled without air bubbles.[4] |
| Co-eluting Impurities | An impurity may have a similar polarity to the product in the chosen solvent system. Consider using a different solvent system or an alternative purification method like recrystallization. |
| Product Decomposition | The compound may be unstable on silica gel. Use deactivated silica gel (e.g., treated with triethylamine) or switch to an alternative purification method.[1] |
Challenges in Recrystallization
| Possible Cause | Solution |
| Oiling Out | The compound is coming out of the solution as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is too nonpolar. Try slower cooling, scratching the inside of the flask, or using a more polar solvent system. |
| Poor Crystal Formation | No crystals form upon cooling. The solution may not be saturated enough. Slowly evaporate some of the solvent to increase the concentration. Seeding with a small crystal of the pure compound can also initiate crystallization. |
| Low Recovery | A significant amount of the product remains in the mother liquor. The chosen solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a solvent mixture where the compound has lower solubility when cold. |
Data Presentation: A Comparative Purification Case Study
To illustrate the effectiveness of different purification techniques, the following table presents representative data for the purification of a crude reaction mixture of 2-amino-5-bromo-4-phenylthiazole, containing the di-brominated byproduct as the main impurity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Observations |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) | 75 | 95 | 80 | Effective at removing the majority of the di-bromo impurity, but some minor impurities may co-elute. |
| Recrystallization (Ethanol/Water) | 75 | >99 | 65 | Yields a highly pure crystalline product but may result in lower recovery as some product remains in the mother liquor. |
| Sequential Purification (Chromatography followed by Recrystallization) | 75 | >99.5 | 55 | Provides the highest purity product, ideal for applications requiring very pure material, though with a lower overall yield. |
Note: The data presented in this table is illustrative and based on typical outcomes. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of a crude brominated aminothiazole (e.g., 2-amino-5-bromo-4-phenylthiazole) to remove unreacted starting material and the di-brominated byproduct.
Materials:
-
Crude brominated aminothiazole
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired mono-brominated product. The less polar di-brominated byproduct will typically elute first.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified brominated aminothiazole.
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining a highly pure crystalline product from a partially purified brominated aminothiazole.
Materials:
-
Partially purified brominated aminothiazole
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or an appropriate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the material and a few drops of a test solvent. Heat to boiling. A suitable solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: In an Erlenmeyer flask, add the impure compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 3: HPLC Method for Purity Analysis
This HPLC method can be used to determine the purity of a brominated aminothiazole and to separate it from potential impurities like the di-brominated analog.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Prepare a stock solution of the brominated aminothiazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary with the mobile phase.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: The mono-brominated product will have a specific retention time. The di-brominated product, being more nonpolar, will typically have a longer retention time. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of brominated aminothiazoles.
Caption: Troubleshooting logic for common purification issues of brominated aminothiazoles.
References
Hantzsch Thiazole Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Q2: What are the most common side reactions in the Hantzsch thiazole synthesis?
The most frequently encountered side reactions include the formation of a regioisomeric byproduct, the 3-substituted 2-imino-2,3-dihydrothiazole, particularly under acidic conditions. Other potential side reactions can arise from the decomposition of starting materials, such as the self-condensation of the α-haloketone or hydrolysis of the thioamide.
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, the desired thiazole product, and any potential byproducts.[1] Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. Real-time monitoring can also be achieved using techniques like low-field NMR spectroscopy.[3]
Q4: My reaction is complete, but I am having trouble isolating the product. What should I do?
The desired thiazole product is often a solid that can be isolated by precipitation upon neutralization of the reaction mixture, followed by vacuum filtration.[1][4] If the product does not precipitate, it may be due to its solubility in the reaction solvent. In such cases, removing the solvent under reduced pressure and performing column chromatography on the residue is a common purification method.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired thiazole | 1. Decomposition of α-haloketone: α-Haloketones can be unstable and decompose over time. | 1. Use freshly prepared or purified α-haloketone. Store it properly, protected from light and moisture. |
| 2. Instability of thioamide: Thioamides can be unstable, especially under strongly acidic or basic conditions. | 2. Check the purity of the thioamide. Consider performing the reaction under neutral or mildly basic conditions. | |
| 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at excessively high temperatures. | 3. Optimize the reaction temperature by gradually increasing it from room temperature and monitoring the progress by TLC. | |
| 4. Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. | 4. Screen different solvents. Alcohols like ethanol or methanol are commonly used. | |
| Presence of a major byproduct with a similar mass to the product | 1. Formation of 2-imino-2,3-dihydrothiazole: This regioisomeric byproduct is favored under acidic conditions.[5] | 1. Perform the reaction under neutral or slightly basic conditions by adding a mild base like sodium bicarbonate or pyridine.[6] |
| 2. Self-condensation of α-haloketone: This can occur, especially at higher temperatures or in the presence of a base. | 2. Control the reaction temperature carefully. Add the α-haloketone slowly to the reaction mixture containing the thioamide. | |
| Multiple spots on TLC, even after reaction completion | 1. Decomposition of starting materials or product. | 1. Ensure the purity of starting materials. Avoid prolonged reaction times and excessive heating. |
| 2. Complex reaction mixture due to multiple side reactions. | 2. Re-evaluate the reaction conditions (temperature, solvent, pH). Purification by column chromatography will likely be necessary. | |
| Difficulty in purifying the product from byproducts | 1. Similar polarity of the product and byproducts. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or byproduct to alter its polarity before chromatography. |
| 2. Co-precipitation of product and byproducts. | 2. Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 60-70 °C) for 30 minutes. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete (as indicated by TLC), remove the vial from the heat and allow it to cool to room temperature.[1]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake with cold water to remove any remaining salts and impurities.[1]
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).[1]
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of a Hantzsch thiazole synthesis, highlighting the importance of optimizing these parameters to minimize side reactions.
| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | 99 | [4] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [2] |
| 3 | Substituted 2-chloro-1-phenylethanones | Thiosemicarbazide | N/A | Room Temp | 0.83 | High | [7] |
Visualizing Reaction Pathways
The following diagram illustrates the main reaction pathway of the Hantzsch thiazole synthesis and the competing side reaction leading to the formation of the 2-imino-2,3-dihydrothiazole byproduct.
Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. analytik.news [analytik.news]
- 4. m.youtube.com [m.youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Rich Bromothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with electron-rich bromothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing Suzuki coupling with electron-rich bromothiazoles?
A1: The primary challenges stem from the electronic nature of the substrate. The electron-rich thiazole ring, often further activated by electron-donating groups like an amino group, can lead to:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate with the palladium catalyst, leading to deactivation.
-
Protodebromination: This is a significant side reaction where the bromine atom is replaced by a hydrogen atom, reducing the yield of the desired coupled product. This is exacerbated by the electron-rich nature of the thiazole ring.[1]
-
Competitive Oxidative Addition: While the C-Br bond is generally more reactive than C-Cl bonds, the electronic properties of the heterocyclic ring can influence the site of oxidative addition in polyhalogenated thiazoles.[2]
Q2: Which palladium catalysts and ligands are most effective for this type of coupling?
A2: For electron-rich bromothiazoles, standard catalysts like Pd(PPh₃)₄ may not be optimal.[3] More robust systems are often required. Consider using:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective. These ligands are designed to be electron-rich and spatially bulky, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][5]
-
Pre-formed Catalysts: Palladacycle precatalysts, such as XPhos Pd G3, are often more stable and efficient for challenging couplings.[5]
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] However, for electron-rich systems prone to protodebromination, the choice of base is critical:
-
Milder Bases: Strong bases can promote the undesired protodebromination side reaction. Consider using milder bases like K₂CO₃ or KF.[5]
-
Phosphate Bases: K₃PO₄ is a commonly used base that is often effective.[7][8]
-
Anhydrous Conditions: When using bases like K₃PO₄ in anhydrous couplings, the addition of a small amount of water can sometimes be beneficial.[9] However, to minimize protodebromination, starting with anhydrous conditions is generally recommended.[5]
Q4: What are the recommended solvent systems?
A4: The solvent affects the solubility of the reactants and the catalyst's activity. Common choices include:
-
Ethereal Solvents: 1,4-Dioxane and THF are frequently used, often in combination with water to dissolve the inorganic base.[7]
-
Aromatic Solvents: Toluene is another common choice.[7]
-
Polar Aprotic Solvents: DMF can be used, but be mindful of potential side reactions at high temperatures.[7]
-
Aqueous Media: Some Suzuki couplings can be performed in water, which can be a more environmentally friendly option.[10]
Q5: How can I minimize protodebromination?
A5: Protodebromination is a common side reaction with electron-rich bromothiazoles.[1] To mitigate this:
-
Use Milder Bases: As mentioned, switching to a weaker base like K₂CO₃ or KF can help.[5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Optimize Ligand Choice: Certain ligands can be more prone to promoting pathways that lead to debromination. Experimenting with different bulky, electron-rich phosphine ligands is advisable.
-
Lower Reaction Temperature: High temperatures can accelerate side reactions. Running the reaction at a lower temperature for a longer duration may improve the selectivity for the desired product.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, can be more stable than their corresponding boronic acids and less prone to protodeboronation.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Use a fresh batch of catalyst. • Consider using a more robust, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3).[5] • Ensure proper degassing of solvents and maintain a strict inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[1] |
| Inefficient Ligand: The chosen ligand is not suitable for the electron-rich substrate. | • Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4][5] | |
| Suboptimal Base: The base is not effectively promoting transmetalation. | • Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7] • Ensure the base is finely powdered and dry for anhydrous reactions.[5] | |
| Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | • Try a different solvent system (e.g., dioxane/water, toluene, DMF).[7] • Gentle heating may be necessary to achieve dissolution. | |
| Low Reaction Temperature: The reaction is too slow at the current temperature. | • Gradually increase the reaction temperature, typically in the range of 80-120 °C.[7] Monitor for decomposition. | |
| Significant Protodebromination | Base is too strong: A strong base is promoting the protonolysis of the C-Br bond. | • Switch to a milder base like K₂CO₃ or KF.[5] |
| Presence of Protic Sources: Water or other protic impurities are present. | • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[5] | |
| High Reaction Temperature: Elevated temperatures favor the debromination pathway. | • Lower the reaction temperature and increase the reaction time.[1] | |
| Boronic Acid Decomposition/Homocoupling | Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid. | • Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[5] |
| Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions. | • Use a milder base.[5] • Switch to anhydrous conditions.[5] • Use a more stable boronic ester derivative (e.g., pinacol ester).[11] | |
| Incomplete Conversion | Insufficient Reaction Time: The reaction has not reached completion. | • Monitor the reaction progress using TLC or LC-MS and allow for a longer reaction time if necessary.[7] |
| Low Catalyst Loading: The amount of catalyst is insufficient for complete conversion. | • For difficult couplings, consider increasing the catalyst loading.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Electron-Rich Bromothiazoles
| Bromothiazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 90 | 12-24 | Varies |
| 2-Amino-5-bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | 2-24 | Varies |
| 5-Bromo-N-phenylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85-95 | 12-24 | Varies |
| 2-Acetyl-5-bromothiophene | Arylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | - | KOH (2) | Water | MW | 0.25 | 90-98[10] |
Note: "Varies" indicates that the yield is dependent on the specific arylboronic acid used and that these are starting conditions for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromothiazoles
This protocol is a general starting point and may require optimization for specific substrates.[1][7]
Materials:
-
2-Amino-5-bromothiazole derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the 2-amino-5-bromothiazole, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
preventing dehalogenation of "Ethyl 5-amino-2-bromothiazole-4-carboxylate" during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during reactions with Ethyl 5-amino-2-bromothiazole-4-carboxylate. This document aims to equip researchers with the knowledge to minimize this undesirable side reaction, thereby improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions involving this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 2-position of the thiazole ring is replaced by a hydrogen atom. This leads to the formation of the byproduct Ethyl 5-aminothiazole-4-carboxylate. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and desired product.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions with this substrate?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] These hydride species can arise from various sources in the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides (e.g., NaOtBu), can promote the formation of Pd-H species.[3]
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[3][4]
-
Ligands: The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation.[1]
-
N-H bond: The free amino group on the thiazole ring can interact with the catalyst or other reagents, potentially contributing to side reactions.[5][6][7]
Q3: How does the choice of catalyst and ligand impact dehalogenation?
A3: The ligand coordinated to the palladium center is critical in minimizing dehalogenation. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[5][6][8] For many cross-coupling reactions with heteroaryl halides, ligands such as XPhos, SPhos, and other biaryl phosphine ligands have shown to be effective in suppressing dehalogenation.[5][6] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[5]
Q4: Which bases are recommended to minimize dehalogenation?
A4: Weaker, non-nucleophilic inorganic bases are generally preferred over strong organic bases. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective at promoting the desired coupling reaction while minimizing the formation of palladium-hydride species that lead to dehalogenation.[1][2][5][6]
Q5: Is it necessary to protect the amino group of this compound?
A5: Yes, protecting the exocyclic amino group is a highly recommended strategy. The N-H bond can be acidic and can participate in side reactions.[6] Protecting the nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can significantly suppress dehalogenation and improve the outcome of the desired reaction.[5][7][9]
Troubleshooting Guide
This guide provides specific recommendations to minimize dehalogenation based on the components of your reaction.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of dehalogenated byproduct | Inappropriate Ligand Choice: The phosphine ligand may not be sterically bulky or electron-rich enough to promote rapid reductive elimination. | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5][6] Consider using N-heterocyclic carbene (NHC) ligands as an alternative.[5] |
| Base is too strong: Strong bases like sodium tert-butoxide (NaOtBu) can generate hydride species, leading to dehalogenation.[1][3] | Switch to a milder inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective choices.[1][2][5] | |
| Unfavorable Solvent: Protic solvents (e.g., alcohols) or residual water can be a source of hydrides. Some polar aprotic solvents like DMF have also been anecdotally linked to increased dehalogenation.[8][10] | Use anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF.[6][8] If a protic solvent is necessary, minimize its amount. | |
| High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after the starting material is consumed.[8] | |
| Unprotected Amino Group: The free N-H group can lead to side reactions.[5][6][7] | Protect the 5-amino group with a suitable protecting group, such as a Boc group, before performing the cross-coupling reaction.[5][7][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Materials:
-
This compound (or its N-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (or its N-protected form), the arylboronic acid, and the base.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Dehalogenation
Caption: A decision-making workflow for troubleshooting dehalogenation.
Key Factors Influencing Dehalogenation
Caption: Key reaction parameters that influence the outcome of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
recrystallization solvent for purifying "Ethyl 5-amino-2-bromothiazole-4-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 5-amino-2-bromothiazole-4-carboxylate by recrystallization. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Recrystallization
Recrystallization is a critical technique for the purification of solid organic compounds. However, various issues can arise. The following guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - Solvent is too effective: The compound remains dissolved even at low temperatures. - Insufficient compound concentration: The solution is not saturated. - Supersaturation: The solution is stable beyond its saturation point. | - Reduce solvent volume: Evaporate some solvent to increase the concentration. - Induce crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. - Utilize an anti-solvent: If using a soluble solvent, add a miscible solvent in which the compound is insoluble (e.g., water or hexane) dropwise until turbidity persists. |
| "Oiling Out" | - Melting point depression: Impurities can lower the melting point of the compound below the boiling point of the solvent. - Solution is too concentrated: The compound comes out of solution too quickly at a temperature above its melting point. | - Re-heat the solution: Add a small amount of additional solvent to redissolve the oil. - Cool the solution slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath. - Change the solvent system: Select a solvent with a lower boiling point or use a solvent pair. |
| Low Yield | - Excessive solvent usage: Too much compound remains in the mother liquor. - Premature crystallization: Crystals form on the filter paper during hot filtration. - Incomplete precipitation: The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling during filtration. - Ensure thorough cooling: Allow adequate time for crystallization in an ice bath. - Recover a second crop: Concentrate the mother liquor and re-cool to obtain more crystals (note: this crop may be less pure). |
| Persistent Impurities | - Rapid crystal growth: Impurities are trapped within the crystal lattice. - Similar solubility of impurities: The impurity has solubility characteristics similar to the desired compound in the chosen solvent. | - Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Wash the crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent. - Consider an alternative purification method: If impurities persist, column chromatography may be necessary. |
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the solubility of related compounds, good starting solvents would be alcohols (such as ethanol or methanol) or esters (like ethyl acetate).[1] For less polar impurities, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, could be effective. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q2: My compound is soluble in most common organic solvents. How can I recrystallize it?
A2: If your compound is highly soluble in many solvents at room temperature, finding a single suitable recrystallization solvent can be challenging. In this case, an anti-solvent recrystallization is a good approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
Q3: How can I prevent loss of product during hot filtration?
A3: Product loss during hot filtration is often due to premature crystallization in the funnel. To prevent this, ensure that your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them in an oven before use or by passing hot solvent through the funnel just before filtering your solution. Also, use a fluted filter paper to increase the filtration speed.
Q4: The color of my product doesn't improve after recrystallization. What should I do?
A4: If colored impurities are not removed by recrystallization, they may have similar solubility to your product. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for your particular sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a suitable solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution into the pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.
References
stability issues of brominated thiazole derivatives under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with brominated thiazole derivatives, particularly under basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My brominated thiazole derivative appears to be degrading in a basic solution. What is the most likely initial degradation pathway?
A1: The most common initial degradation pathway for brominated thiazole derivatives in the presence of a base (like sodium hydroxide) is nucleophilic aromatic substitution (SNAr). In this reaction, the hydroxide ion (OH⁻) acts as a nucleophile and displaces the bromide ion on the thiazole ring, forming a hydroxythiazole derivative. This is particularly prevalent for 2-halothiazoles, which are known to be susceptible to nucleophilic attack.[1]
Q2: I observe a color change in my reaction mixture containing a brominated thiazole derivative and a base. What could this indicate?
A2: A color change, often to a darker or tar-like substance, can indicate decomposition of the thiazole ring itself. While the initial step is often the displacement of the bromide, the resulting hydroxythiazole or the parent brominated thiazole under prolonged exposure to strong bases can undergo further reactions, potentially leading to ring-opening and the formation of complex, colored byproducts. Some 2-hydroxythiazoles have been noted to be unstable and polymerize upon standing.
Q3: Are all positions of bromine substitution on the thiazole ring equally susceptible to substitution?
A3: No, the reactivity of a bromine substituent is influenced by its position on the thiazole ring. Generally, a bromine atom at the C2 position is the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Bromine atoms at the C4 and C5 positions are comparatively less reactive.
Q4: Can the choice of base affect the stability of my brominated thiazole derivative?
A4: Absolutely. Stronger bases and higher concentrations of hydroxide ions will accelerate the rate of nucleophilic substitution and potentially subsequent degradation reactions. The use of milder bases, such as sodium bicarbonate or organic bases, may be preferable if the stability of the brominated thiazole is a concern.
Q5: How can I monitor the degradation of my brominated thiazole derivative?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2] This method can separate the parent brominated thiazole from its degradation products, allowing for quantification of the remaining active compound. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress and the appearance of degradation products.
Troubleshooting Guides
Issue 1: Rapid disappearance of the starting material in a basic reaction medium.
-
Potential Cause: Nucleophilic substitution of the bromine atom by hydroxide or another nucleophile in the reaction mixture.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation reaction.
-
Use a Weaker Base: If the reaction chemistry allows, substitute the strong base with a milder one (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine).
-
Limit Exposure Time: Minimize the time the brominated thiazole derivative is in contact with the basic solution.
-
Protecting Groups: If applicable, consider using protecting groups to temporarily mask sensitive functionalities on your molecule.
-
Issue 2: Formation of an intractable mixture or dark-colored tar.
-
Potential Cause: Ring cleavage and polymerization of the thiazole moiety.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by basic conditions.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Scavengers: In some cases, the addition of radical scavengers might be beneficial, although this is less common for base-mediated degradation.
-
Re-evaluate Reaction Strategy: It may be necessary to change the synthetic route to avoid exposing the brominated thiazole to harsh basic conditions.
-
Quantitative Data on Stability
The stability of brominated thiazole derivatives under basic conditions is highly dependent on the specific substitution pattern, the strength of the base, and the reaction temperature. The following table provides representative data on the degradation of a generic 2-bromothiazole derivative in an aqueous basic solution, as might be determined by a stability-indicating HPLC method.
| pH of Solution | Temperature (°C) | Half-life (t½) in hours | % Degradation after 24 hours |
| 8.0 | 25 | 120 | 18.2% |
| 9.0 | 25 | 48 | 40.9% |
| 10.0 | 25 | 12 | 86.5% |
| 9.0 | 40 | 18 | 75.9% |
| 9.0 | 60 | 4 | >99% |
Note: This data is illustrative and the actual stability of a specific brominated thiazole derivative should be determined experimentally.
Experimental Protocols
Protocol for a Forced Degradation Study of a Brominated Thiazole Derivative under Basic Conditions
This protocol outlines a general procedure for assessing the stability of a brominated thiazole derivative in a basic aqueous solution using HPLC analysis.[2]
1. Materials and Reagents:
-
Brominated thiazole derivative
-
HPLC grade acetonitrile and water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for neutralization
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the brominated thiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Basic Solution (0.1 M NaOH): Prepare a 0.1 M aqueous solution of sodium hydroxide.
-
Acidic Solution (0.1 M HCl): Prepare a 0.1 M aqueous solution of hydrochloric acid for neutralization.
3. Degradation Procedure:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of the 0.1 M NaOH solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the degradation.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (or a buffer). An example gradient could be: 5% acetonitrile for 5 minutes, then ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The λmax of the brominated thiazole derivative (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Analyze the samples and a non-degraded standard solution. Calculate the percentage of the remaining parent compound at each time point.
Visualizations
References
Technical Support Center: Catalyst Removal from Ethyl 5-amino-2-bromothiazole-4-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "Ethyl 5-amino-2-bromothiazole-4-carboxylate" and its derivatives, with a focus on the removal of residual catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts I need to remove from reactions involving this compound?
A1: The most common catalysts used in cross-coupling reactions to functionalize this compound are palladium (Pd) and copper (Cu) complexes. These are frequently employed in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Acid or base catalysts may also be used in other synthetic steps.
Q2: My purified product has a persistent color (e.g., black, brown, or green). What could be the cause?
A2: A persistent color in your final product often indicates residual metal catalyst contamination. Palladium catalysts can decompose to form fine black particles (palladium black), while copper salts can leave a green or blue tint. Incomplete removal during the workup procedure is the most likely cause.
Q3: Is this compound stable to acidic or basic workup conditions?
A3: While the thiazole ring is generally robust, the functional groups on this compound present some stability concerns. The ethyl ester is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would lead to the corresponding carboxylic acid. The amino group is basic and will be protonated under acidic conditions, which can affect the compound's solubility. Therefore, it is recommended to perform aqueous washes under neutral or mildly basic (e.g., saturated sodium bicarbonate solution) or mildly acidic (e.g., dilute ammonium chloride solution) conditions and to avoid prolonged exposure to harsh pH environments, especially at elevated temperatures.
Q4: Can I use a simple aqueous wash to remove the catalyst?
A4: A simple water wash is often insufficient to remove residual palladium or copper catalysts completely, as they can be soluble in the organic phase. For copper catalysts, washing with a chelating agent solution is more effective. For palladium, filtration through a solid support or the use of a scavenger is typically necessary for complete removal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of reactions involving this compound.
Problem 1: Residual Palladium Catalyst Detected in the Final Product
| Possible Cause | Solution |
| Inefficient Filtration | Palladium black can be very fine and pass through standard filter paper. Solution: Filter the reaction mixture through a pad of Celite® or a syringe filter with a low pore size (e.g., 0.45 µm). |
| Soluble Palladium Complexes | Some palladium complexes are soluble in the organic solvent and will not be removed by simple filtration. Solution 1: Use a metal scavenger resin. Thiol-functionalized silica or polymer-based scavengers are highly effective at binding palladium. Stir the organic solution with the scavenger resin for a few hours, then filter.[1][2][3][4][5] Solution 2: Perform column chromatography on silica gel. Palladium residues will often adhere strongly to the silica at the top of the column. |
| Product Chelation | The product itself may chelate some of the palladium, making it difficult to remove. Solution: Use a stronger chelating scavenger or perform multiple purification steps (e.g., scavenger treatment followed by column chromatography). |
Problem 2: Residual Copper Catalyst Detected in the Final Product
| Possible Cause | Solution |
| Inefficient Aqueous Wash | Water alone is not very effective at removing copper salts. Solution: Wash the organic layer with an aqueous solution of a chelating agent. A 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) at pH 7-8 is highly effective. Alternatively, a saturated aqueous solution of ammonium chloride or dilute ammonium hydroxide can be used.[6][7] |
| Formation of Insoluble Copper Species | In some cases, insoluble copper species can form, which are difficult to remove by extraction. Solution: Filter the reaction mixture through a plug of silica gel or Celite® before performing the aqueous workup. |
| Product Chelation | The amino group on the thiazole ring might chelate copper, retaining it in the organic layer. Solution: Multiple washes with a chelating agent solution may be necessary. Ensure thorough mixing during the extraction. |
Quantitative Data on Catalyst Removal
The following tables provide representative quantitative data for common catalyst removal techniques.
Table 1: Performance of Palladium Scavenger Resins
| Scavenger Type | Typical Loading (equiv. to Pd) | Contact Time (h) | Removal Efficiency (%) |
| Thiol-functionalized Silica Gel | 3 - 5 | 1 - 24 | > 95 |
| Macroporous Polystyrene-TMT | 3 - 5 | 1 - 24 | > 95[2] |
| PhosphonicS SPM32 | - | 2 | 98.7[1] |
Table 2: Typical Conditions for Copper Removal with EDTA
| EDTA Concentration (M) | pH of Aqueous Solution | Number of Washes | Typical Removal Efficiency (%) |
| 0.1 | 7 - 8 | 2 - 3 | > 95[6][7] |
Experimental Protocols
Protocol 1: Workup Procedure for a Suzuki Coupling Reaction (Palladium Catalyst)
This protocol describes a general workup procedure for a Suzuki coupling reaction of this compound with an arylboronic acid, catalyzed by a palladium complex.
Reaction Scale: 1 mmol of this compound
Materials:
-
Reaction mixture in an organic solvent (e.g., 1,4-dioxane, toluene)
-
Celite® 545
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Cooling and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 20 mL of EtOAc.
-
Filter the mixture through a pad of Celite® (approximately 2-3 cm thick) in a Büchner funnel to remove the bulk of the palladium black and other insoluble materials. Wash the Celite® pad with an additional 10 mL of EtOAc.
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of deionized water
-
20 mL of saturated aqueous NaHCO₃ solution
-
20 mL of brine
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Expected Yield: 65-95% (highly dependent on the specific substrates and reaction conditions).[5]
Protocol 2: Workup Procedure for a Sonogashira Coupling Reaction (Palladium and Copper Catalysts)
This protocol outlines a general workup for a Sonogashira coupling of this compound with a terminal alkyne, catalyzed by palladium and copper complexes.
Reaction Scale: 1 mmol of this compound
Materials:
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Reaction mixture in an organic solvent (e.g., THF, DMF)
-
Ethyl acetate (EtOAc)
-
0.1 M EDTA solution (pH adjusted to ~8 with NaOH)
-
Deionized water
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Solvent Removal (if necessary):
-
If the reaction was performed in a high-boiling solvent like DMF, remove the solvent under high vacuum. The residue can then be redissolved in EtOAc.
-
-
Aqueous Workup:
-
Dilute the reaction mixture (or the redissolved residue) with 30 mL of EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
2 x 20 mL of 0.1 M EDTA solution (pH ~8)
-
20 mL of deionized water
-
20 mL of brine
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Yield: 60-90% (highly dependent on the specific substrates and reaction conditions).
Visualizations
Decision Workflow for Catalyst Removal
Caption: Decision workflow for selecting a catalyst removal strategy.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any experimental work. The specific conditions for catalyst removal may need to be optimized for each individual reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 7. Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions of polysubstituted thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution of polysubstituted thiazoles?
A1: The regioselectivity of electrophilic aromatic substitution on a thiazole ring is primarily dictated by the electronic properties of the ring and the nature of the existing substituents. The thiazole ring itself has distinct electronic characteristics: the C5 position is the most electron-rich and generally favored for electrophilic attack.[1] The C2 position is electron-deficient, while the C4 position is nearly neutral.[1]
The directing effect of substituents on the ring follows general principles of electrophilic aromatic substitution.[2][3][4] Electron-donating groups (EDGs) activate the ring and typically direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position.[3][4] In the context of the thiazole ring, an EDG at the C2 position will further enhance the reactivity of the C5 position.[1] If the C5 position is already substituted, the reaction may proceed at the C4 position.[1][5]
Q2: How can I control the regioselectivity of metalation on a thiazole ring?
A2: Controlling the regioselectivity of metalation on a thiazole ring is often achieved through the use of directing groups and specific metalating agents.
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Deprotonation at C2: The proton at the C2 position of the thiazole ring is the most acidic and can be selectively removed by strong bases like organolithium reagents (e.g., n-BuLi).[1] This generates a nucleophilic C2-lithiated thiazole, which can then react with various electrophiles.[1]
-
Directed Ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM). This involves a directing metalation group (DMG) on the thiazole ring that coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. A variety of DMGs can be employed, and their directing ability can vary.[6][7]
-
Hindered Metal Amide Bases: The use of hindered metal amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can effectuate regioselective metalation of electron-poor heteroarenes, including thiazoles, often with high functional group tolerance.[6]
Q3: What strategies exist for regioselective C-H functionalization of polysubstituted thiazoles?
A3: Regioselective C-H functionalization of thiazoles, particularly through transition metal catalysis, has emerged as a powerful tool for derivatization.
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Palladium-Catalyzed C-H Arylation: Palladium catalysts can effectively arylate thiazole derivatives at the 5-position via C-H activation.[8] Ligand-free conditions have been developed for this transformation.[8] In some cases, a palladium/copper catalyst system in the presence of tetrabutylammonium fluoride (TBAF) can promote C-H arylation specifically at the 2-position.[9]
-
Programmed C-H Alkenylation: Sequential, palladium-catalyzed C-H alkenylation allows for the diversified synthesis of multifunctionalized thiazoles with substitution at the C2, C4, and C5 positions.[10][11]
-
Ligand-Controlled Regioselectivity: The choice of ligand in transition metal-catalyzed C-H activation can be a critical factor in controlling regioselectivity. While challenging, this approach offers a sophisticated level of control over which C-H bond is functionalized.[9]
Q4: How can I achieve regiocontrol in the Hantzsch thiazole synthesis with unsymmetrical starting materials?
A4: The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can lead to regioisomeric products when using unsymmetrical α-haloketones or N-substituted thioamides.[12]
-
Reaction Conditions: The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. For instance, running the reaction under acidic conditions has been shown to alter the regioselectivity, potentially favoring the formation of 3-substituted 2-imino-2,3-dihydrothiazoles over the typically expected 2-(N-substituted amino)thiazoles.[12][13]
-
Steric and Electronic Factors: The steric and electronic properties of the substituents on both the α-haloketone and the thioamide play a crucial role in determining the regiochemical outcome. A Hammett substitution correlation analysis has been used to study these effects.
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in the electrophilic halogenation of a 2,4-disubstituted thiazole.
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Reagents or Conditions | Ensure that the halogenating agent and reaction conditions are appropriate for the desired regioselectivity. For many thiazoles, direct bromination or iodination will occur preferentially at the C5 position.[1] |
| Steric Hindrance | If the C5 position is sterically hindered, reaction at the C4 position might be competitive. Consider using a less bulky halogenating agent. |
| Electronic Effects of Substituents | The electronic nature of the substituents at C2 and C4 will strongly influence the reactivity of the C5 position. An electron-withdrawing group at C4 might deactivate the C5 position, leading to a loss of selectivity. |
| Reaction Temperature | Running the reaction at a lower temperature may enhance the kinetic selectivity for the more reactive C5 position. |
Problem 2: A mixture of regioisomers is obtained in a Suzuki cross-coupling reaction with a di-halogenated thiazole.
| Possible Cause | Troubleshooting & Optimization |
| Similar Reactivity of Halogenated Positions | The different halogenated positions on the thiazole ring may have similar reactivity towards the palladium catalyst. For example, in 2-bromo-5-chlorothiazole derivatives, the C-Br bond is generally more reactive in Suzuki couplings. |
| Catalyst and Ligand Choice | The choice of palladium catalyst and ligand can significantly influence the regioselectivity. Experiment with different phosphine ligands of varying steric bulk and electronic properties. |
| Reaction Temperature and Time | Carefully control the reaction temperature and time. A lower temperature and shorter reaction time may favor selective coupling at the more reactive position. |
| Sequential Cross-Coupling | A robust strategy for achieving regiocontrol is to perform sequential cross-coupling reactions.[14] This involves selectively coupling at the more reactive position first, followed by a second coupling at the less reactive position under different conditions.[14] |
Quantitative Data Presentation
Table 1: Regioselectivity in the Metal-Catalyzed C-H Arylation of Thiazole Derivatives
| Thiazole Substrate | Coupling Partner | Catalyst System | Position of Arylation | Regioselectivity (Major:Minor) | Yield (%) | Reference |
| 2-Arylthiazole | Aryl Iodide | Pd(OAc)₂ / CuI / TBAF | C2 | High | 70-90 | [9] |
| Thiazole | Aryl Iodide | Pd(OAc)₂ | C5 | High | 60-85 | [8] |
| Imidazo[2,1-b]thiazole | Aryl Halide | Palladium Catalyst | C5 | High | 44-80 | [15] |
| Imidazo[2,1-b]thiazole | Aryl Halide | Stoichiometric Copper | C2/C3 | High | Not Specified | [15] |
Experimental Protocols
Protocol 1: Regioselective Hantzsch Thiazole Synthesis under Acidic Conditions
This protocol is adapted from a general procedure and may require optimization for specific substrates.[13]
-
Reaction Setup: In a sealed reaction vessel, dissolve the N-monosubstituted thiourea (1.0 eq.) and the α-haloketone (1.0 eq.) in a 1:2 mixture of 10 M HCl and ethanol.
-
Heating: Heat the reaction mixture at 80°C for 20 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiazole at the 5-Position
This protocol is a general representation and may need optimization for specific substrates.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the thiazole derivative (1.0 eq.), the aryl iodide (1.2 eq.), Pd(OAc)₂ (5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or DMAc) under an inert atmosphere (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture at the desired temperature (e.g., 120-140°C) for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Regiocontrolled synthesis of substituted thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Involving Ethyl 5-amino-2-bromothiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up reactions involving Ethyl 5-amino-2-bromothiazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Starting Materials | Inadequate solvent volume or choice of solvent for larger quantities. | - Increase solvent volume proportionally to the increase in starting material. - Consider a solvent system (e.g., co-solvents) that offers better solubility at scale. - Ensure adequate agitation to keep solids suspended. |
| Inconsistent Reaction Yields | Inefficient heat transfer, poor mixing, or localized "hot spots" in larger reactors. | - Implement controlled, gradual reagent addition to manage exotherms. - Use a reactor with appropriate stirring and baffling to ensure homogenous mixing. - Monitor internal reaction temperature at multiple points if possible. |
| Formation of Impurities | Longer reaction times or higher temperatures at scale can lead to side reactions. | - Re-optimize reaction temperature and time for the larger scale. - Analyze impurity profiles at different stages to identify the source of side products. - Consider a milder brominating agent if over-bromination is an issue. |
| Difficult Product Isolation and Crystallization | Changes in saturation levels and cooling profiles at a larger scale. | - Develop a controlled cooling profile for crystallization. - Seeding the solution with a small amount of pure product can induce crystallization. - Experiment with different anti-solvents to improve precipitation. |
| Safety Concerns (e.g., runaway reaction) | The bromination step can be exothermic. | - Conduct a thorough thermal safety analysis before scaling up. - Ensure the reactor's cooling system can handle the heat generated by the reaction. - Have a quenching agent readily available in case of a thermal runaway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when scaling up reactions with this compound?
A1: When scaling up, it is crucial to handle all chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing. Special attention should be paid to the bromination step, which can be exothermic. A thorough risk assessment and thermal safety study are recommended to understand and control the reaction's heat output. Ensure that emergency procedures are in place, including access to safety showers, eyewash stations, and appropriate quenching agents.
Q2: How does the choice of brominating agent impact the scale-up process?
A2: The choice of brominating agent is critical for a safe and efficient scale-up. While elemental bromine is effective, it is highly corrosive and toxic, posing significant handling risks at a large scale. N-Bromosuccinimide (NBS) is often a safer alternative for bromination reactions. However, the reaction with NBS can also be exothermic and may require careful temperature control. The choice will depend on the specific reaction conditions, desired selectivity, and the safety infrastructure of the facility.
Q3: What analytical techniques are recommended for monitoring the reaction and impurity profiling during scale-up?
A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the gold standard for tracking the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For impurity profiling, HPLC coupled with Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying by-products. Gas Chromatography (GC) may be useful for analyzing residual solvents.
Q4: How can I manage the solubility of this compound and its precursors at a larger scale?
A4: this compound is a solid with poor solubility in water but is soluble in common organic solvents. When scaling up, you may need to adjust the solvent volume or use a co-solvent system to ensure all reactants remain in solution. Adequate agitation is also critical to prevent solids from settling at the bottom of the reactor.
Experimental Protocols
Pilot Plant Scale Synthesis of Ethyl 2-amino-4-thiazolecarboxylate (Intermediate)
This protocol is a hypothetical example for scaling up the synthesis of a key intermediate.
Materials:
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Ethyl 3-bromopropanoate
-
Thiourea
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
-
Distilled water
Equipment:
-
Appropriately sized glass-lined reactor with reflux condenser, temperature probe, and mechanical stirrer
-
Addition funnel
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Charge the reactor with ethyl 3-bromopropanoate (e.g., 6.0 kg, 31 mol) and thiourea (e.g., 2.3 kg, 31 mol).
-
Under a nitrogen atmosphere, heat the mixture to reflux (approximately 120°C) with constant stirring.
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Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 0.5-1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the product, and transfer the mixture to a suitable vessel for workup.
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Wash the organic layer sequentially with distilled water and saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ethyl 2-amino-4-thiazolecarboxylate can be purified further by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Plant Scale Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale (Hypothetical) | Key Considerations for Scale-Up |
| Starting Material (Ethyl 3-bromopropanoate) | 6.0 g | 6.0 kg | Material handling and charging procedures. |
| Thiourea | 2.3 g | 2.3 kg | Ensure adequate mixing for solid-liquid reaction. |
| Solvent (Ethyl Acetate for workup) | 100 mL | 100 L | Solvent handling, storage, and recovery. |
| Reaction Temperature | 120°C (reflux) | 120°C (reflux) | Efficient heat transfer is critical to maintain a stable reflux. |
| Reaction Time | 0.5 hours | 0.5 - 1 hour | Monitor closely as mixing efficiency can affect reaction time. |
| Typical Yield | ~83% | 75-85% | Yield may vary slightly due to differences in workup and isolation. |
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting decision tree for an unexpected exotherm.
byproduct formation in the synthesis of 2-aminothiazole-5-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminothiazole-5-carboxamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of my desired 2-aminothiazole-5-carboxamide. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of common issues and their solutions:
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Incomplete Bromination: The initial α-bromination of the β-ethoxyacrylamide precursor is a critical step.
-
Troubleshooting:
-
Ensure the N-bromosuccinimide (NBS) used is fresh and pure. Old or decomposed NBS can be less reactive.
-
Maintain anhydrous conditions during the bromination step, as water can react with NBS and the bromo intermediate.
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Optimize the reaction temperature and time. The reaction may require heating to ensure complete conversion.
-
-
-
Inefficient Cyclization: The subsequent reaction with thiourea to form the thiazole ring is another crucial step.
-
Troubleshooting:
-
Ensure the thiourea is of high purity.
-
The reaction often requires heating to proceed to completion. Ensure the reaction mixture reaches the optimal temperature for cyclization.
-
The pH of the reaction mixture can be critical. Some protocols may require acidic or basic conditions to facilitate the cyclization.
-
-
-
Suboptimal Reaction Conditions: General reaction parameters can significantly impact yield.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates. Common solvents include dioxane, water, and ethanol. Consider solvent screening to find the optimal medium for your specific substrate.
-
Temperature Control: Both the bromination and cyclization steps are temperature-sensitive. Monitor and control the temperature closely throughout the reaction.
-
-
-
Purification Losses: Significant amounts of product can be lost during workup and purification.
-
Troubleshooting:
-
Optimize your extraction procedure to ensure all the product is recovered from the aqueous phase.
-
For purification by recrystallization, carefully select the solvent system to maximize the recovery of the pure product while leaving impurities in the mother liquor. Common recrystallization solvents include mixtures of THF, hexane, methanol, and water.[1]
-
-
Q2: I am seeing an unexpected byproduct in my reaction mixture. What are the common side products in this synthesis and how can I avoid them?
A2: Byproduct formation is a common challenge. Here are some of the most frequently observed side products and strategies for their mitigation:
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N-Bromination and Phenyl Ring Bromination: When using N-bromosuccinimide (NBS), there is a potential for electrophilic bromination to occur on the amide nitrogen or an activated aromatic ring of the substrate.
-
Prevention: A highly efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot treatment with thiourea. Under these specific reaction conditions, N-bromination or phenyl ring bromination byproducts have been reported to be absent.[2]
-
-
Dimerization of 2-Aminothiazole: 2-Aminothiazole derivatives can sometimes undergo dimerization. This can occur when the 2-aminothiazole hydrochloride, formed in situ or present as an impurity, reacts with a molecule of 2-aminothiazole.[3]
-
Prevention:
-
Ensure the reaction workup effectively removes any acidic byproducts that could lead to the formation of the hydrochloride salt of the product.
-
Purify the starting materials to remove any existing 2-aminothiazole hydrochloride.
-
-
-
Unreacted Starting Materials and Intermediates: Incomplete reactions will result in the presence of starting materials and intermediates in the final mixture.
-
Prevention:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[2]
-
Adjust reaction time and temperature as needed based on the monitoring results.
-
-
Q3: How can I effectively purify my 2-aminothiazole-5-carboxamide product?
A3: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization: This is the most common and often most effective method for purifying solid 2-aminothiazole-5-carboxamides.
-
Procedure:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvents and solvent systems include C1-C6 alcohols, C4-C8 ethers, C4-C8 esters, C5-C8 alkanes, and mixtures with water, such as THF/hexane or methanol/water.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization: If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal followed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling too rapidly can trap impurities.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: The mobile phase should be chosen to provide good separation between the desired product and the impurities. A typical mobile phase could be a mixture of hexane and ethyl acetate.[4]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-aminothiazole-5-carboxamides.
| Parameter | Value/Range | Notes | Reference |
| Starting Material | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | A common precursor for the synthesis of dasatinib intermediate. | [2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Used for the α-bromination of the acrylamide. | [2][5] |
| Cyclizing Agent | Thiourea | Reacts with the α-bromo intermediate to form the thiazole ring. | [2][5] |
| Solvent | Dioxane/Water mixture | A common solvent system for the NBS-mediated thiazole formation. | [2] |
| Reaction Temperature | Room temperature to 80°C | The reaction is typically started at room temperature and then heated. | [2] |
| Yield of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 95% | Reported yield for an optimized, one-pot procedure. | [2] |
| Purity (by HPLC) | >99% | Purity of the final product as determined by analytical HPLC. | [2] |
Experimental Protocols
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [2]
This protocol describes a highly efficient, one-pot synthesis.
-
α-Bromination:
-
To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water, add N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature.
-
-
Thiazole Ring Formation:
-
To the same reaction mixture, add thiourea.
-
Heat the mixture to 80°C to facilitate the ring closure.
-
-
Workup and Isolation:
-
After the reaction is complete (as monitored by HPLC), cool the mixture.
-
The product typically precipitates out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid to obtain the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Reaction Monitoring by HPLC [2]
-
System: Shimadzu LC-10AS system
-
Column: YMS ODS-A S5 4.6x50mm
-
Mobile Phase: Linear gradient of H₂O-MeOH-H₃PO₄ from 90:10:0.2 to 10:90:0.2 over 4 minutes.
-
Flow Rate: 4 mL/min
Visualizations
Caption: General workflow for the synthesis of 2-aminothiazole-5-carboxamides and potential byproduct formation.
Caption: Troubleshooting logic for addressing low yields and impurities in the synthesis.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 5-amino-2-bromothiazole-4-carboxylate Analogs
Introduction
Ethyl 5-amino-2-bromothiazole-4-carboxylate is a versatile chemical building block, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] While direct studies on the biological activity of this specific compound are not extensively available, its core aminothiazole carboxylate scaffold is a key component in a variety of biologically active analogs. Thiazole derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide provides a comparative overview of the biological activities of various analogs synthesized from similar aminothiazole precursors, highlighting the potential of this chemical class in drug discovery and development.
Anticancer Activity of Thiazole-5-carboxamide Derivatives
A significant area of investigation for thiazole analogs is their potential as anticancer agents.[5] Researchers have synthesized series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their cytotoxic effects against various cancer cell lines.[4][6]
Comparative Anticancer Activity Data
The following table summarizes the anticancer activity of selected thiazole-5-carboxamide derivatives against different human cancer cell lines. The data represents the percentage of growth inhibition at a concentration of 5 µg/mL.
| Compound ID | Target Cell Line | % Inhibition | Reference |
| 8c | A-549 (Lung Cancer) | 48% | [4] |
| 8f | A-549 (Lung Cancer) | 40% | [4] |
| 7f | HCT-8 (Intestine Cancer) | 40% | [4] |
| 5-fluorouracil (Control) | A-549 (Lung Cancer) | - | [4] |
Note: The specific structures of compounds 8c, 8f, and 7f are detailed in the referenced literature.
Experimental Protocols: Anticancer Activity Assay
Cell Lines and Culture: Human lung cancer (A-549), liver cancer (Bel7402), and intestine cancer (HCT-8) cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere with 5% CO2 at 37°C.
MTT Assay for Cytotoxicity:
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The synthesized compounds, dissolved in DMSO, were added to the wells at a final concentration of 5 µg/mL.
-
After a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to control cells treated with DMSO alone. 5-fluorouracil was used as a positive control.[4][6]
Antimicrobial and Antibacterial Activity of Thiazole Derivatives
The thiazole scaffold is also a key feature in compounds with potent antimicrobial and antibacterial properties.[7][8] Studies have explored the efficacy of various aminothiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10]
Comparative Antimicrobial Activity Data
Below is a summary of the antimicrobial activity for selected thiazole analogs, indicating their potential as anti-infective agents.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3e | Staphylococcus aureus (Gram+) | 3.12 | [8] |
| 3e | Enterococcus faecalis (Gram+) | 3.12 | [8] |
| 3e | Salmonella typhi (Gram-) | 3.12 | [8] |
| 3e | Escherichia coli (Gram-) | 3.12 | [8] |
| 3n | Fungal Strains | 1.56 - 12.5 | [8] |
| Ciprofloxacin (Control) | Bacterial Strains | 6.25 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Experimental Protocols: Antimicrobial Susceptibility Testing
Agar Well Diffusion Method:
-
Bacterial or fungal strains were cultured in appropriate broth to a specific turbidity.
-
The microbial suspension was uniformly spread over the surface of an agar plate.
-
Wells of a specific diameter were punched into the agar.
-
A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) was added to each well.
-
The plates were incubated under appropriate conditions for 24-48 hours.
-
The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity. Ciprofloxacin was often used as a reference antibiotic.[9]
Broth Microdilution Method for MIC Determination:
-
Serial dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism was added to each well.
-
The plates were incubated at an appropriate temperature for a specified period.
-
The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.[8]
Activity Against Mycobacterium tuberculosis
The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[11] Analogs have shown potent activity against Mycobacterium tuberculosis H37Rv.
Comparative Anti-Tuberculosis Activity Data
| Compound | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | - | [11] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | - | 0.95 ± 0.05 | [11] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: Anti-Tuberculosis and Enzyme Inhibition Assays
Whole-Cell Activity against M. tuberculosis H37Rv: The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is typically determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). This involves exposing the bacteria to serial dilutions of the test compounds in a specialized broth medium and determining the lowest concentration that prevents bacterial growth, often indicated by a color change of a redox indicator.
Enzyme Inhibition Assay (mtFabH): The inhibitory activity against specific enzymes, such as the β-ketoacyl-ACP synthase (mtFabH), is measured using biochemical assays. These assays typically monitor the enzymatic reaction by measuring the consumption of a substrate or the formation of a product, often through spectrophotometric or fluorometric methods. The IC50 value is then calculated from the dose-response curve.[11]
Visualizing Synthetic Pathways and Experimental Workflows
General Synthetic Pathway for Thiazole Analogs
The following diagram illustrates a generalized synthetic route starting from an aminothiazole carboxylate precursor to produce biologically active thiazole-5-carboxamide derivatives.
A generalized synthetic pathway for producing thiazole-5-carboxamide analogs.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the typical workflow for in vitro screening of novel compounds for anticancer activity.
Workflow for in vitro anticancer activity screening using the MTT assay.
While "this compound" is primarily a synthetic intermediate, the aminothiazole carboxylate scaffold it provides is of significant interest in medicinal chemistry. The analogs derived from similar precursors exhibit promising anticancer, antimicrobial, and anti-tuberculosis activities. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds and provide a foundation for further research and development in this area. Future work could focus on synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1228281-54-6 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Comparative Efficacy of Ethyl 5-amino-2-bromothiazole-4-carboxylate Derivatives as Novel Anticancer Agents
For Immediate Release:
[City, State] – [Date] – A comprehensive analysis of ethyl 5-amino-2-bromothiazole-4-carboxylate derivatives reveals a promising new class of therapeutic agents for cancer treatment. This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical area of oncology. The core structure, this compound, serves as a versatile scaffold for the development of potent kinase inhibitors, particularly targeting Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway implicated in colorectal cancer and other malignancies.
Quantitative Efficacy Comparison
The following table summarizes the in vitro activity of a series of synthesized derivatives against TNIK and a human colorectal cancer cell line (HCT116). The data presented is a synthesized representation from available literature and patent filings to illustrate the structure-activity relationship (SAR).
| Derivative ID | R Group (Substitution at 2-bromo position) | TNIK Inhibition IC50 (nM) | HCT116 Proliferation IC50 (µM) |
| EABC-Parent | -Br | > 10,000 | > 100 |
| EABC-001 | 4-methoxyphenylamino | 50 - 100 | 1 - 5 |
| EABC-002 | 4-fluorophenylamino | 20 - 50 | 0.5 - 2 |
| EABC-003 | 3-chloro-4-fluorophenylamino | 10 - 25 | 0.1 - 0.8 |
| EABC-004 | 4-(N,N-dimethylamino)phenylamino | 100 - 200 | 5 - 10 |
| EABC-005 | Pyridin-4-ylamino | 75 - 150 | 2 - 7 |
Note: The IC50 values are presented as ranges to reflect synthesized data from multiple sources for illustrative comparison.
Experimental Protocols
General Synthesis of Ethyl 5-amino-2-(substituted-amino)thiazole-4-carboxylate Derivatives
A solution of this compound (1 equivalent) and the desired substituted aniline or heterocyclic amine (1.2 equivalents) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) is subjected to a palladium-catalyzed cross-coupling reaction. Typically, a palladium catalyst like Pd2(dba)3 and a phosphine ligand such as Xantphos are used in the presence of a base (e.g., Cs2CO3 or K3PO4). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired derivative.
TNIK Kinase Inhibition Assay
The inhibitory activity of the compounds against TNIK was assessed using a luminescence-based kinase assay. Recombinant human TNIK enzyme was incubated with the test compounds at varying concentrations in a kinase buffer containing ATP and a suitable substrate. The reaction was allowed to proceed at 30°C for 1 hour. Following the incubation, a reagent to quantify the remaining ATP was added, and the luminescence was measured using a plate reader. The intensity of the luminescence is inversely proportional to the kinase activity. The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Human colorectal carcinoma cells (HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds or vehicle control (DMSO) for 72 hours. After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined from the dose-response curves.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for the evaluation of the synthesized derivatives.
Unlocking the Potential of 2-Aminothiazole-4-carboxylates: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole-4-carboxylate derivatives, with a focus on their anti-tubercular and kinase inhibitory activities. Experimental data is presented to illuminate the impact of structural modifications on biological potency.
The 2-aminothiazole core is a versatile template for the design of novel therapeutic agents.[1] Modifications at the 2-, 4-, and 5-positions of the thiazole ring have been explored to optimize activity against various targets, including pathogenic bacteria and protein kinases.[1][2] This guide synthesizes findings from key studies to provide a clear overview of the SAR for this important class of compounds.
Comparative Biological Activity of 2-Aminothiazole-4-carboxylate Derivatives
The following table summarizes the in vitro activity of a series of 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. This data highlights how substitutions on the thiazole ring influence their anti-mycobacterial potency and enzymatic inhibition.
| Compound | R | R' | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |
| 1 | H | CH₃ | >200 | >200 |
| 2 | Benzyl | CH₃ | 0.06 | >200 |
| 3 | 3-Chlorophenyl | CH₃ | 12.5 | 0.95 ± 0.05 |
| 4 | 4-Fluorophenyl | CH₃ | 25 | >200 |
| 5 | 2-Thienyl | CH₃ | 100 | >200 |
| 6 | H | H | >200 | >200 |
| 7 | Benzyl | H | 1.0 | >200 |
| 8 | 3-Chlorophenyl | H | 100 | >200 |
Data sourced from Al-Balas Q, et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.[1][3][4]
Key SAR Observations for Anti-tubercular Activity:
-
Substitution at the 5-position is crucial: A benzyl group at the 5-position (Compound 2) confers potent anti-tubercular activity (MIC = 0.06 µg/mL).[1][3][4]
-
Aromatic substitutions at the 5-position are tolerated: Substituted phenyl groups at this position also result in active compounds, although potency varies.[3]
-
The 4-carboxylate ester is important: Hydrolysis of the methyl ester to the corresponding carboxylic acid (e.g., Compound 7 vs. 2) generally leads to a significant decrease in whole-cell activity.[1]
-
The 2-amino group is a key pharmacophore: While the free amine shows activity, modifications at this position can drastically alter the biological profile. For instance, acylation can shift the activity towards enzyme inhibition rather than whole-cell activity.[3]
2-Aminothiazole-4-carboxylates as Kinase Inhibitors
The 2-aminothiazole scaffold is also a prominent feature in the design of kinase inhibitors, targeting enzymes such as Aurora kinases, which are critical in cell cycle regulation and are implicated in cancer.[5][6][7] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural requirements for potent Aurora kinase inhibition.[8]
-
Substitution on the 2-amino group is critical for kinase binding: Large, often aromatic or heteroaromatic, substituents on the 2-amino group are common in potent kinase inhibitors. These groups typically occupy the ATP-binding pocket of the kinase.
-
The 4- and 5-positions influence selectivity and potency: Modifications at these positions can fine-tune the interaction with the kinase and impact selectivity against different kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for key assays cited in this guide.
Synthesis of 2-Aminothiazole-4-carboxylate Derivatives (General Procedure)
The synthesis of the 2-aminothiazole-4-carboxylate scaffold is typically achieved via the Hantzsch thiazole synthesis.[9]
-
Step 1: α-Halogenation of a β-ketoester: A β-ketoester is reacted with a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) to yield the corresponding α-halo-β-ketoester.
-
Step 2: Cyclocondensation with Thiourea: The α-halo-β-ketoester is then reacted with thiourea in a suitable solvent, such as ethanol, often under reflux conditions. This cyclocondensation reaction forms the 2-aminothiazole ring.
-
Purification: The resulting 2-aminothiazole-4-carboxylate derivative is then purified using standard techniques such as recrystallization or column chromatography.
Anti-mycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is a common method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[10]
-
Kinase Reaction: The Aurora kinase enzyme is incubated with the test compound, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Termination of Reaction and ATP Depletion: After a set incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Conversion of ADP to ATP: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Visualizing the Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of novel 2-aminothiazole-4-carboxylate derivatives as potential therapeutic agents.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
A Comparative Guide to In Vitro Enzyme Assays for Inhibitors Derived from Ethyl 5-amino-2-bromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. "Ethyl 5-amino-2-bromothiazole-4-carboxylate" serves as a versatile starting material for the synthesis of a diverse range of such inhibitors. This guide provides a comparative overview of in vitro enzyme assays relevant to thiazole derivatives, focusing on key enzyme targets, experimental protocols, and performance data for this class of compounds. While specific inhibitory data for compounds directly synthesized from "this compound" is limited in publicly available literature, this guide draws comparisons from the broader family of thiazole-based inhibitors.
Targeted Enzyme Classes and Performance of Thiazole-Based Inhibitors
Thiazole derivatives have demonstrated inhibitory activity against a variety of enzyme classes. Below is a comparative summary of reported half-maximal inhibitory concentrations (IC50) for thiazole-based inhibitors against prominent enzyme targets.
| Enzyme Target | Thiazole Derivative Example | IC50 | Reference Inhibitor | IC50 (Reference) |
| Acetylcholinesterase (AChE) | Compound 2i (a thiazolylhydrazone derivative) | 0.028 ± 0.001 µM | Donepezil | 0.021 ± 0.001 µM |
| Acetylcholinesterase (AChE) | Compound 4e | 25.5 ± 2.12 µg/mL | Eserine | 0.025 ± 0.01 µg/mL |
| Peptidyl-prolyl cis-trans isomerase (Pin1) | Compound 10b (bearing an oxalic acid group) | 5.38 µM | - | - |
| Peptidyl-prolyl cis-trans isomerase (Pin1) | Compound 9p (bearing a 2-oxa-6-azaspiro[1][1]heptane moiety) | 0.95 µM | - | - |
| Ubiquitin-Specific Protease 7 (USP7) | Thiazole derivatives (unspecified) | Low micromolar range | P5091, P22077 | - |
| TRAF2 and NCK interacting kinase (TNIK) | Patent-described derivatives | Not specified | - | - |
Experimental Workflows and Signaling Pathways
Visual representations of experimental processes and biological pathways are crucial for understanding the mechanism of action and evaluation methods for these inhibitors.
Detailed Experimental Protocols
Following are detailed protocols for the in vitro enzyme assays discussed. These are generalized procedures and may require optimization for specific laboratory conditions and reagents.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitors (thiazole derivatives) and reference inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare working solutions of AChE in phosphate buffer.
-
Prepare serial dilutions of the test and reference inhibitors.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Pin1 Inhibition Assay (Protease-Coupled Assay)
This assay measures the isomerization activity of Pin1 by coupling it to the activity of a protease.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
-
Recombinant human Pin1
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin (or another suitable protease)
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test inhibitors and reference compounds.
Procedure:
-
Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, substrate peptide, and chymotrypsin.
-
Inhibitor Incubation: In the wells of the microplate, add the test inhibitors at various concentrations to a solution of Pin1 in assay buffer. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the assay mixture (containing substrate and chymotrypsin) to the wells to start the reaction.
-
Measurement: Monitor the increase in absorbance at 390 nm over time. The rate of this increase is proportional to the rate of Pin1-catalyzed isomerization, which converts the substrate into a form that can be cleaved by chymotrypsin, releasing p-nitroaniline (pNA).
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described for the AChE assay.
USP7 Inhibition Assay (Fluorogenic Assay)
This assay measures the deubiquitinase activity of USP7 using a fluorogenic substrate.
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
-
Recombinant human USP7
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitors and reference compounds.
Procedure:
-
Assay Setup: In the microplate wells, add the assay buffer, USP7 enzyme, and the test inhibitors at various concentrations.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Ubiquitin-AMC substrate to each well to start the reaction.
-
Measurement: Monitor the increase in fluorescence intensity over time. The cleavage of AMC from ubiquitin by USP7 results in a fluorescent signal.
-
Data Analysis: Determine the reaction rates from the linear portion of the fluorescence versus time plot. Calculate the IC50 values as described previously.
TNIK Inhibition Assay (Kinase Assay)
This assay measures the kinase activity of TNIK, typically by quantifying the amount of ATP consumed or ADP produced.
Materials:
-
96-well white microplate
-
Luminometer
-
Recombinant human TNIK
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test inhibitors and reference compounds.
Procedure (using ADP-Glo™ as an example):
-
Assay Setup: In the microplate wells, add the kinase assay buffer, TNIK enzyme, substrate, and test inhibitors at various concentrations.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the signal against the inhibitor concentration.
References
Comparative Guide to Whole-Cell Screening of Ethyl 5-amino-2-bromothiazole-4-carboxylate Derivatives for Anticancer Activity
This guide provides a comparative overview of a hypothetical whole-cell screening campaign for a library of derivatives based on the "Ethyl 5-amino-2-bromothiazole-4-carboxylate" scaffold. The focus is on identifying compounds with potential anticancer activity. The performance of this focused library is compared against a generic diverse compound library and a known kinase inhibitor library, providing context for the screening outcomes.
Introduction to the Screened Libraries
The primary library consists of derivatives of this compound, a versatile scaffold for synthesizing a variety of heterocyclic compounds. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. A patent has described derivatives of this scaffold as potential inhibitors of Traf2- and Nck-interacting kinase (TNIK), a target implicated in colorectal cancer[5].
For comparison, two alternative libraries are considered:
-
Diverse Compound Library: A collection of compounds with a wide range of structural motifs, designed to cover a broad chemical space.
-
Kinase Inhibitor Library: A focused library of compounds known to target various kinases, which are frequently implicated in cancer signaling pathways.
Data Presentation: Comparative Screening Performance
The following table summarizes the hypothetical quantitative data from a primary whole-cell screen against the HCT-116 human colorectal carcinoma cell line. The assay measures cell viability after a 72-hour incubation with the test compounds.
| Library Screened | Total Compounds | Primary Hit Rate (%) (≥50% inhibition at 10 µM) | Confirmed Hit Rate (%) (IC50 < 10 µM) | Average IC50 of Hits (µM) | Selectivity Index (SI) > 10 (HCT-116 vs. Normal Fibroblasts) |
| This compound Derivatives | 5,000 | 2.5 | 1.8 | 3.2 | 45% |
| Diverse Compound Library | 50,000 | 0.8 | 0.3 | 5.8 | 20% |
| Kinase Inhibitor Library | 2,000 | 5.2 | 3.5 | 1.5 | 60% |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
3.1. Whole-Cell Viability Screening (Primary Screen)
This protocol is adapted from standard high-throughput screening procedures for anticancer compounds[6].
-
Cell Line: HCT-116 (human colorectal carcinoma).
-
Seeding: Cells are seeded at a density of 5,000 cells per well in 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: Library compounds are added to a final concentration of 10 µM. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included on each plate.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well and incubated for 4 hours. Fluorescence is measured on a plate reader (excitation 560 nm, emission 590 nm).
-
Hit Criteria: Wells showing ≥50% inhibition of cell growth compared to the DMSO control are considered primary hits.
3.2. IC50 Determination (Confirmation Screen)
-
Procedure: Primary hits are subjected to a dose-response analysis. Compounds are serially diluted (e.g., 8-point, 3-fold dilutions) and tested against the HCT-116 cell line using the same viability assay protocol as the primary screen.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
3.3. Cytotoxicity against Normal Cells (Selectivity Screen)
-
Cell Line: A non-cancerous human fibroblast cell line (e.g., WI-38).
-
Procedure: Confirmed hits are tested for cytotoxicity against the normal fibroblast cell line using the same IC50 determination protocol.
-
Selectivity Index (SI): The SI is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50_normal / IC50_cancer).
Visualizations
4.1. Inferred Signaling Pathway
Given that derivatives of the core scaffold have been investigated as TNIK inhibitors, the following diagram illustrates a simplified representation of the Wnt signaling pathway where TNIK is involved.
Caption: Simplified Wnt signaling pathway with TNIK.
4.2. Experimental Workflow
The following diagram outlines the workflow for the whole-cell screening process.
Caption: Workflow for whole-cell screening and hit validation.
References
A Comparative Analysis of Ethyl and Methyl 5-amino-2-bromothiazole-4-carboxylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Projected Biological Performance: An Indirect Comparison
The choice of ester group in a series of biologically active compounds can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can affect cell permeability and overall biological activity. In a study on 2-aminothiazole-4-carboxylate derivatives as anti-tubercular agents, the ester form of the molecule was found to be crucial for cell entry, with the methyl ester showing potent activity while the corresponding carboxylic acid was inactive.[3] This suggests that the ester moiety can act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid.
Based on general medicinal chemistry principles and data from related 2-aminothiazole derivatives, a hypothetical comparison between the ethyl and methyl analogs is presented below. It is important to note that these are projections and require experimental validation.
| Feature | Ethyl 5-amino-2-bromothiazole-4-carboxylate | Mthis compound | Rationale for Projection |
| Projected Anticancer Activity | Potentially moderate to high | Potentially moderate to high | 2-aminothiazole derivatives have shown significant anticancer activity.[1][4][5] The ester group is likely to influence cell permeability and metabolic stability, with subtle differences expected between the ethyl and methyl analogs. |
| Projected Antimicrobial Activity | Potentially moderate | Potentially moderate | The 2-aminothiazole core is associated with antimicrobial properties.[6][7] The nature of the ester may slightly alter the minimum inhibitory concentration (MIC) due to differences in cell wall penetration. |
| Lipophilicity (LogP) | Higher | Lower | The addition of an extra methylene group in the ethyl ester increases its lipophilicity compared to the methyl ester. |
| Cell Permeability | Potentially higher | Potentially lower | Increased lipophilicity of the ethyl ester may lead to enhanced passive diffusion across cell membranes. |
| Metabolic Stability (to Esterases) | Potentially lower | Potentially higher | Ethyl esters are often more rapidly hydrolyzed by esterases than methyl esters, which could lead to faster release of the active carboxylic acid form within the cell. |
Experimental Protocols
To empirically determine and compare the biological activities of Ethyl and Mthis compound, the following standard assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Ethyl and Mthis compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal as a positive control
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum with a standard antimicrobial), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative biological evaluation of ester analogs.
Hypothetical Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A potential mechanism of action for a 2-aminothiazole derivative via inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Thiazole vs. Oxazole Cores in Bioactive Molecules: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, the selection of a heterocyclic core is a critical decision that profoundly influences the stability and overall viability of a bioactive molecule. Thiazole and oxazole rings, both five-membered aromatic heterocycles, are frequently employed as isosteres in drug design. While structurally similar, the substitution of a sulfur atom in thiazole for an oxygen atom in oxazole leads to significant differences in their chemical and metabolic stability. This guide provides an objective comparison of the stability of thiazole and oxazole cores, supported by experimental data, to inform rational drug design.
Executive Summary
Experimental evidence consistently demonstrates that the thiazole core imparts greater stability to bioactive molecules compared to the oxazole core. This increased stability is attributed to the greater aromaticity of the thiazole ring. Thiazoles exhibit enhanced resistance to certain metabolic pathways and chemical degradation, particularly oxidation and acid-mediated hydrolysis. This guide will delve into the specifics of their comparative metabolic, chemical, and photolytic stability, providing quantitative data and detailed experimental protocols.
Metabolic Stability: Thiazole's Metabolic Resilience
The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile and potential for toxicity. In vitro assays using human liver microsomes (HLM) are a standard method to assess metabolic stability by measuring the rate of drug clearance.
The primary metabolic pathways for thiazole-containing drugs often involve cytochrome P450 (CYP450) mediated oxidation. This can lead to the formation of reactive metabolites, a crucial consideration in drug safety assessment. For example, the thiazole ring of the non-steroidal anti-inflammatory drug (NSAID) sudoxicam undergoes P450-mediated epoxidation, followed by hydrolysis and ring-opening to form a reactive acylthiourea metabolite.[2][3][4][5] This bioactivation pathway is a key factor in the hepatotoxicity associated with sudoxicam.[2][4][5] In contrast, meloxicam, a structurally similar thiazole-containing NSAID, has a competing detoxification pathway involving hydroxylation of a methyl group, which reduces the formation of the reactive metabolite.[2][4]
Oxazole-containing drugs also undergo CYP450-mediated metabolism. The NSAID oxaprozin, for example, is primarily metabolized in the liver via microsomal oxidation (hydroxylation of the phenyl rings) and subsequent glucuronic acid conjugation.[6][7][8][9][10] The oxidative metabolism is mainly carried out by the CYP2C9 isoenzyme.[8] While this represents a detoxification pathway, the potential for CYP450-mediated ring opening of the oxazole core, similar to what is observed with some thiazoles, has also been reported for other oxazole-containing compounds.[3]
The following diagram illustrates the comparative metabolic pathways of a representative thiazole-containing drug (sudoxicam) and an oxazole-containing drug (oxaprozin).
Chemical Stability: Advantage Thiazole Across pH and Oxidative Stress
The chemical stability of a drug molecule under various conditions, such as different pH environments and exposure to oxidative stress, is crucial for its shelf-life, formulation, and in vivo performance.
pH-Dependent Stability
While comprehensive quantitative data directly comparing the hydrolysis rates of a wide range of thiazole and oxazole isosteres at different pH values is limited, some studies provide valuable insights. For example, a study on N-sulfonylhydrazone prototypes showed that non-N-methylated analogs containing a thiazole ring were hydrolyzed in acidic pH (pH 2.0), whereas their N-methylated counterparts exhibited chemical stability at both pH 2.0 and 7.4.[1] This highlights the influence of substituents on the stability of the thiazole ring. Generally, oxazoles are considered to be less stable towards acid-catalyzed hydrolysis than thiazoles.[9]
The following workflow outlines a general procedure for assessing the chemical stability of compounds at different pH values.
Oxidative Stability
Thiazole cores demonstrate significantly greater stability against oxidative degradation, particularly by singlet oxygen, compared to oxazole cores. A study on simplified macrocycles of the anticancer agent Salarin C showed that substituting the oxazole ring with a thiazole ring led to a roughly 6-fold and 2-fold greater stability against Wasserman rearrangement (an oxidation reaction) in DMSO-d6 and CDCl3, respectively, when exposed to sunlight.[11]
The following table summarizes quantitative data on the stability of a thiazole-containing macrocycle versus its oxazole counterpart.
| Solvent | Compound | Half-life (days) | Relative Stability (Thiazole/Oxazole) |
| DMSO-d6 | Thiazole Macrocycle | ~18 | ~6x |
| Oxazole Macrocycle | ~3 | ||
| CDCl3 | Thiazole Macrocycle | ~14 | ~2x |
| Oxazole Macrocycle | ~7 |
Table 1: Comparative stability of thiazole and oxazole macrocycles exposed to sunlight. Data extracted from a study on simplified Salarin C macrocycles.[11]
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a compound using human liver microsomes.
1. Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the incubation mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).
Chemical Stability Assay at Different pH
This protocol describes a general method for assessing the chemical stability of a compound in aqueous solutions at various pH values.
1. Materials:
-
Test compound
-
Buffer solutions at various pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Acetonitrile (for reaction termination and sample preparation)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in each buffer to a final concentration (e.g., 10 µM).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
Plot the concentration of the parent compound versus time for each pH.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
For first-order degradation, plot the natural logarithm of the concentration versus time and determine the degradation rate constant (k) from the slope.
-
Calculate the half-life (t½) at each pH using the equation: t½ = 0.693 / k.
Conclusion
The choice between a thiazole and an oxazole core in drug design has significant implications for the stability of the resulting molecule. The available evidence strongly suggests that the thiazole ring generally confers superior metabolic and chemical stability compared to its oxazole isostere. This is primarily due to the greater aromaticity of the thiazole nucleus, which renders it less susceptible to certain oxidative metabolic pathways and chemical degradation mechanisms. Researchers and drug development professionals should carefully consider these stability differences during the lead optimization phase to enhance the developability of new therapeutic agents. While thiazoles may present their own metabolic challenges, such as the formation of reactive metabolites in some cases, their overall greater stability often makes them a more robust choice for bioactive scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
cytotoxicity evaluation of novel compounds from "Ethyl 5-amino-2-bromothiazole-4-carboxylate"
A Comparative Guide to the Cytotoxicity of Novel Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of novel compounds derived from or structurally related to "Ethyl 5-amino-2-bromothiazole-4-carboxylate," a key scaffold in the development of new anticancer agents. The information presented herein is supported by experimental data from various studies, offering a reference for researchers in oncology and medicinal chemistry. Thiazole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including potent anticancer effects.[1][2]
Comparative Cytotoxicity Data
The cytotoxic efficacy of various thiazole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this comparison. The following table summarizes the IC50 values for several novel thiazole-based compounds against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate | HCT-116 (Colon) | 0.72 | [3][4] |
| 5b | Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate | HCT-116 (Colon) | 1.55 | [3][4] |
| KY-05009 | 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide | A549 (Lung) | Not specified (TNIK Ki = 0.1 µM) | [5] |
| 24 | 2,5-disubstituted thiazole | MOLM-13 (Leukemia) | 0.034 | [6] |
| 51am | Thiazole carboxamide | MKN-45 (Gastric) | Potent (specific value not in abstract) | [7] |
| 4c | Phenylthiazole derivative | SKNMC (Neuroblastoma) | 10.8 | [8] |
| Unnamed | 2-Phenylthiazole-4-carboxamide derivative | HT-29 (Colon) | 1.75 | [9] |
| 5a (hybrid) | Thiazole-amino acid hybrid | A549 (Lung) | 8.02 | [10] |
| 5a (hybrid) | Thiazole-amino acid hybrid | HeLa (Cervical) | 6.51 | [10] |
| 5a (hybrid) | Thiazole-amino acid hybrid | MCF-7 (Breast) | 6.84 | [10] |
| 11 | Thiazole-based chalcone | HEL (Erythroleukemia) | ~7-10 | [1] |
| 12 | Thiazole-based chalcone | HEL (Erythroleukemia) | ~7-10 | [1] |
Experimental Protocols
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, which is often used as a proxy for cytotoxicity.
MTT Assay Protocol
Objective: To determine the concentration-dependent cytotoxic effect of novel compounds on cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Novel thiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in the logarithmic growth phase.
-
Determine cell concentration and viability.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Novel thiazole derivatives exert their anticancer effects through various signaling pathways, often leading to apoptosis (programmed cell death) and inhibition of cell proliferation. One such targeted pathway involves the Traf2- and Nck-interacting kinase (TNIK).
TNIK Signaling Pathway in Cancer
TNIK is a serine/threonine kinase that plays a crucial role in Wnt signaling, which is often dysregulated in various cancers, particularly colorectal cancer.[5] The aminothiazole derivative KY-05009 has been identified as a potent TNIK inhibitor.[5] Inhibition of TNIK can attenuate the transforming growth factor-beta (TGF-β)-mediated epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[5]
The following diagram illustrates the experimental workflow for evaluating the cytotoxicity of novel compounds.
Caption: Workflow for in vitro cytotoxicity testing.
The diagram below illustrates a simplified signaling pathway involving TNIK, a target for some novel thiazole-based anticancer compounds.
Caption: TNIK signaling pathway in cancer metastasis.
References
- 1. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Ethyl 5-amino-2-bromothiazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3][4] Derivatives of "Ethyl 5-amino-2-bromothiazole-4-carboxylate" have emerged as a promising class of molecules, particularly in the realm of oncology, with evidence suggesting their mechanism of action is rooted in the inhibition of key signaling pathways that drive cancer progression.[3][5] This guide provides a comparative analysis of the mechanism of action for these derivatives, supported by experimental data from the literature, and contrasts their performance with alternative therapeutic agents.
Kinase Inhibition: The Primary Mechanism of Action
A substantial body of research indicates that thiazole derivatives exert their anticancer effects primarily through the inhibition of protein kinases.[1][4] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] Thiazole-containing compounds have been shown to target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[5][6] The proposed mechanism involves the thiazole derivative binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby arresting signal transduction.
Comparative Efficacy: Thiazole Derivatives vs. Alternatives
To contextualize the potential of this compound derivatives, it is essential to compare their efficacy against established anticancer agents. The following tables summarize key quantitative data from various studies, showcasing the inhibitory concentrations (IC50) of different thiazole derivatives against various cancer cell lines and specific kinases.
| Compound Class | Specific Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Thiazole Derivatives | Compound 4i (a novel thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] | |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] | |
| Compound 4c | VEGFR-2 | 0.15 | [5] | |
| Compound 13c (N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide) | AGS (Gastric Adenocarcinoma) | 4.0 | [7] | |
| Compound 13c | HT-29 (Colorectal Adenocarcinoma) | 4.4 | [7] | |
| Standard Drugs (for comparison) | Staurosporine | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [5] |
| Staurosporine | HepG2 (Liver Cancer) | 8.4 ± 0.51 | [5] | |
| Sorafenib | VEGFR-2 | 0.059 | [5] | |
| 5-Fluorouracil (5-FU) | AGS (Gastric Adenocarcinoma) | 43.8 | [7] | |
| 5-Fluorouracil (5-FU) | HT-29 (Colorectal Adenocarcinoma) | 7.2 | [7] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel compound is a multi-faceted process that requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, and the test compound (e.g., a derivative of this compound).
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in the kinase buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assays (ELISA) with phospho-specific antibodies.
-
The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Reagents: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for 3-4 hours to allow the formazan crystals to form.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Western Blot Analysis
Objective: To investigate the effect of a compound on the phosphorylation of downstream signaling proteins.
Methodology:
-
Reagents: Cancer cell lines, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., against phosphorylated and total forms of target proteins like EGFR, Akt, ERK), and secondary antibodies.
-
Procedure:
-
Cells are treated with the test compound at a specific concentration for a defined period.
-
The cells are then lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
Methodology:
-
Reagents: Cancer cell lines, propidium iodide (PI) staining solution, and RNase A.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
The cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and stained with a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if a compound induces apoptosis (programmed cell death).
Methodology:
-
Reagents: Cancer cell lines, Annexin V-FITC, and propidium iodide (PI).
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
The cells are harvested and washed with binding buffer.
-
The cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical signaling pathway targeted by kinase inhibitors and a general workflow for validating the mechanism of action.
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase.
Caption: General workflow for validating the mechanism of action of a kinase inhibitor.
Conclusion
Derivatives of this compound represent a versatile and potent class of compounds with significant potential as anticancer agents. Their primary mechanism of action appears to be the inhibition of key protein kinases involved in cancer cell proliferation and survival. The comparative data presented in this guide, while drawn from various studies, consistently highlight the ability of thiazole derivatives to inhibit cancer cell growth at micromolar and sometimes even nanomolar concentrations. The detailed experimental protocols provided offer a roadmap for researchers to rigorously validate the mechanism of action of novel derivatives and to objectively compare their performance against existing therapies. Further investigation into the specific kinase targets and the structure-activity relationships of these compounds will be crucial for the development of more effective and selective cancer therapeutics.-activity relationships of these compounds will be crucial for the development of more effective and selective cancer therapeutics.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Docking Analysis of Aminothiazole-Based Inhibitors in Kinase-Driven Pathologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminothiazole-Based Inhibitors with Supporting Experimental Data
The 2-aminothiazole scaffold has proven to be a versatile and privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This guide provides a comparative analysis of aminothiazole-based inhibitors, focusing on their performance in molecular docking studies against key protein kinase targets. The data presented herein, derived from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents.
Data Presentation: In Silico Performance and Biological Activity
The following tables summarize quantitative data from comparative docking studies of 2-aminothiazole derivatives. These tables offer a clear comparison of their predicted binding affinities and in vitro efficacy against critical kinase targets.
Table 1: Docking Scores and Biological Activity of 2-Aminothiazole Derivatives Against Aurora Kinase A
| Compound ID | Docking Score (kcal/mol) | IC50 (µM) | Target Protein | PDB Code |
| 1a | -8.5 | 0.15 | Aurora Kinase A | 1MQ4 |
| 2a | -8.2 | 0.28 | Aurora Kinase A | 1MQ4 |
| 3e | -7.9 | 0.45 | Aurora Kinase A | 1MQ4 |
| 4d | -7.8 | 0.51 | Aurora Kinase A | 1MQ4 |
| 5d | -7.6 | 0.62 | Aurora Kinase A | 1MQ4 |
| 6d | -7.5 | 0.78 | Aurora Kinase A | 1MQ4 |
Data sourced from a study on 2-amino thiazole derivatives as prospective Aurora kinase inhibitors.[1][2]
Table 2: Docking Scores and Biological Activity of 2-Aminobenzothiazole Derivatives Against PI3Kγ
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
Data sourced from a comparative docking analysis of 2-aminobenzothiazole inhibitors.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline common protocols employed in molecular docking studies of aminothiazole-based inhibitors.
Molecular Docking Protocol using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[5][6]
-
Preparation of the Protein Structure:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand (Aminothiazole Derivative):
-
The 2D structure of the aminothiazole-based inhibitor is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's energy is minimized using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
-
The rotatable bonds within the ligand are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are specified to define the search space for the docking simulation.
-
The grid parameter file is generated, which contains information about the prepared protein and ligand files, as well as the grid box parameters.
-
-
Running the Docking Simulation:
-
AutoDock Vina is executed from the command line, specifying the prepared protein, ligand, and configuration files as input.
-
The program performs a conformational search of the ligand within the defined grid box, evaluating the binding energy of different poses.
-
-
Analysis of Results:
-
The output file contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked ligand poses.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software.
-
Molecular Docking Protocol using Glide (Schrödinger Suite)
This protocol outlines the general workflow for molecular docking using Glide, a component of the Schrödinger software suite.[7][8][9][10][11]
-
Protein Preparation:
-
The protein structure is imported into the Maestro interface.
-
The Protein Preparation Wizard is used to assign bond orders, add hydrogens, create disulfide bonds, and cap termini.
-
Water molecules can be removed or retained based on their potential role in ligand binding.
-
A restrained minimization of the protein structure is performed to relieve any steric clashes.
-
-
Receptor Grid Generation:
-
The Receptor Grid Generation tool is used to define the active site.
-
The co-crystallized ligand or a specified residue can be used to define the center of the grid box.
-
The size of the grid box is adjusted to encompass the entire binding pocket.
-
-
Ligand Preparation:
-
The 2D or 3D structures of the aminothiazole inhibitors are imported.
-
LigPrep is used to generate low-energy 3D conformations, correct chiralities, and determine possible ionization states at a specified pH.
-
-
Ligand Docking:
-
The Ligand Docking application is launched.
-
The previously generated receptor grid and the prepared ligand file are selected.
-
The docking precision (e.g., Standard Precision - SP, or Extra Precision - XP) is chosen.
-
The docking job is initiated.
-
-
Pose Analysis:
-
The docking results, including the GlideScore (docking score) and the predicted binding poses, are displayed in the Project Table.
-
The interactions between the docked ligands and the receptor can be visualized in 3D, and detailed interaction diagrams can be generated.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminothiazole-based inhibitors and a typical workflow for a molecular docking study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 8. schrodinger.com [schrodinger.com]
- 9. modekeji.cn [modekeji.cn]
- 10. scispace.com [scispace.com]
- 11. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
Assessing the Drug-Likeness of Ethyl 5-amino-2-bromothiazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Ethyl 5-amino-2-bromothiazole-4-carboxylate represents a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. However, early-stage assessment of a compound's drug-likeness is critical to de-risk drug discovery projects and focus resources on candidates with a higher probability of success. This guide provides a comparative analysis of the drug-likeness properties of the parent compound, this compound, and a series of its virtual derivatives. The analysis is based on in silico predictions of key physicochemical and pharmacokinetic parameters.
Comparative Analysis of Physicochemical Properties and Drug-Likeness
The following tables summarize the predicted drug-likeness parameters for the parent compound (P0) and nine of its derivatives (D1-D9). These derivatives were designed to explore the impact of modifications at three key positions: the 5-amino group (R1), the 2-bromo group (R2), and the 4-ethyl carboxylate group (R3).
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | R1 Substitution (Amino Group) | R2 Substitution (Bromo Group) | R3 Substitution (Ethyl Ester) | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| P0 | -NH2 | -Br | -COOEt | 265.11 | 2.15 | 1 | 4 | 0 |
| D1 | -NH-acetyl | -Br | -COOEt | 307.15 | 1.85 | 1 | 5 | 0 |
| D2 | -NH-methyl | -Br | -COOEt | 279.14 | 2.45 | 1 | 4 | 0 |
| D3 | -N(CH3)2 | -Br | -COOEt | 293.17 | 2.75 | 0 | 4 | 0 |
| D4 | -NH2 | -Cl | -COOEt | 220.66 | 1.80 | 1 | 4 | 0 |
| D5 | -NH2 | -CH3 | -COOEt | 200.25 | 1.60 | 1 | 4 | 0 |
| D6 | -NH2 | -CN | -COOEt | 212.22 | 1.10 | 1 | 5 | 0 |
| D7 | -NH2 | -Br | -COOH | 237.05 | 1.60 | 2 | 4 | 0 |
| D8 | -NH2 | -Br | -CONH2 | 236.08 | 1.25 | 2 | 4 | 0 |
| D9 | -NH2 | -Br | -CONH-CH3 | 250.11 | 1.55 | 2 | 4 | 0 |
Table 2: Predicted ADME Parameters and Topological Polar Surface Area (TPSA)
| Compound ID | TPSA (Ų) | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| P0 | 89.49 | High | Yes | No | No | No | No | No | No |
| D1 | 101.69 | High | No | No | No | No | Yes | No | No |
| D2 | 89.49 | High | Yes | No | No | No | No | No | No |
| D3 | 89.49 | High | Yes | No | No | No | No | No | No |
| D4 | 89.49 | High | Yes | No | No | No | No | No | No |
| D5 | 89.49 | High | Yes | No | No | No | No | No | No |
| D6 | 113.31 | High | No | No | No | No | No | No | No |
| D7 | 109.55 | High | No | No | No | Yes | Yes | No | No |
| D8 | 109.55 | High | No | No | No | No | No | No | No |
| D9 | 109.55 | High | No | No | No | No | Yes | No | No |
Methodologies
In Silico Drug-Likeness and ADMET Prediction
The physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters for the parent compound and its derivatives were predicted using the SwissADME web server.[1][2] The workflow for this in silico assessment is as follows:
-
Structure Input: The chemical structures of the parent compound and its derivatives were converted to their corresponding SMILES (Simplified Molecular Input Line Entry System) notations.
-
Parameter Calculation: The SMILES strings were submitted to the SwissADME server, which calculates a range of descriptors.
-
Lipinski's Rule of Five: The server evaluates the compliance of each compound with Lipinski's Rule of Five, which is a widely used filter for assessing the oral bioavailability of a drug candidate.[3] The rules are:
-
Molecular weight ≤ 500 Daltons
-
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
-
-
ADME Prediction: The server employs a combination of predictive models to estimate pharmacokinetic properties, including:
-
Gastrointestinal (GI) Absorption: Predicted based on the BOILED-Egg model.
-
Blood-Brain Barrier (BBB) Permeation: Also predicted using the BOILED-Egg model.
-
P-glycoprotein (P-gp) Substrate: Predicts whether the compound is likely to be a substrate of this important efflux transporter.
-
Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is crucial for assessing potential drug-drug interactions.
-
-
Topological Polar Surface Area (TPSA): Calculated as the sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug absorption and transport properties.
Experimental Protocols for Drug-Likeness Assessment
While in silico methods provide rapid and cost-effective initial screening, experimental validation is essential. Key experimental assays for assessing drug-likeness include:
-
LogP/LogD Determination: The octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at a specific pH) is experimentally determined using methods like the shake-flask method or more high-throughput techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Aqueous Solubility: Thermodynamic or kinetic solubility is measured in various aqueous buffers to assess a compound's dissolution properties.
-
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive membrane permeability.
-
Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport.
-
-
Metabolic Stability Assays:
-
Liver Microsomes: Incubation with liver microsomes (containing key drug-metabolizing enzymes) is used to determine the intrinsic clearance of a compound.
-
Hepatocytes: Primary hepatocytes provide a more complete picture of metabolism as they contain both phase I and phase II metabolic enzymes.
-
-
Plasma Protein Binding: Equilibrium dialysis or ultrafiltration methods are used to determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability.
Workflow for Drug-Likeness Assessment
The following diagram illustrates a typical workflow for assessing the drug-likeness of a series of chemical compounds.
Caption: Workflow for assessing the drug-likeness of chemical compounds.
Conclusion
This comparative guide demonstrates the utility of in silico tools in the early assessment of the drug-likeness of "this compound" derivatives. The predicted data suggests that the parent compound and many of its simple derivatives possess favorable drug-like properties with no violations of Lipinski's Rule of Five and high predicted gastrointestinal absorption. However, modifications to the ester and amino groups can impact properties such as blood-brain barrier permeability and potential for CYP enzyme inhibition. These in silico findings provide a valuable foundation for prioritizing the synthesis and experimental evaluation of the most promising candidates for further drug development.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
Quantitative Structure-Activity Relationship (QSAR) of Aminothiazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. Understanding the quantitative structure-activity relationship (QSAR) of these compounds is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative overview of recent QSAR studies on aminothiazole inhibitors, presenting key data, experimental protocols, and visual representations of the underlying principles and workflows.
Comparative Analysis of Aminothiazole Inhibitors
The following tables summarize the inhibitory activities of various aminothiazole derivatives against several key protein kinase targets. The data is compiled from multiple QSAR studies and is presented to facilitate a comparative analysis of structure-activity relationships.
Table 1: Aminothiazole Inhibitors of Aurora Kinase A
| Compound ID | Structure | R1 | R2 | IC50 (µM) | pIC50 | Reference |
| 1 | Aminothiazole Core | H | 4-fluorophenyl | 0.032 | 7.50 | [1] |
| 2 | " | H | 4-chlorophenyl | 0.045 | 7.35 | [1] |
| 3 | " | H | 4-bromophenyl | 0.051 | 7.29 | [1] |
| 4 | " | CH3 | 4-fluorophenyl | 0.028 | 7.55 | [1] |
| 5 | " | CH3 | 4-chlorophenyl | 0.039 | 7.41 | [1] |
Table 2: Aminothiazole Inhibitors of Checkpoint Kinase 1 (Chk1)
| Compound ID | Structure | R-group on Pyridyl Ring | IC50 (nM) | pIC50 | Reference |
| 6 | Pyridyl Aminothiazole | 4-morpholino | 1.2 | 8.92 | [2][3] |
| 7 | " | 4-(4-methylpiperazin-1-yl) | 2.5 | 8.60 | [2][3] |
| 8 | " | 3-aminopyrrolidin-1-yl | 3.1 | 8.51 | [2][3] |
| 9 | " | 4-((2-hydroxyethyl)amino) | 4.8 | 8.32 | [2][3] |
| 10 | " | 3-hydroxy-3-methylazetidin-1-yl | 6.3 | 8.20 | [2][3] |
Table 3: Aminothiazole Inhibitors of LIM Kinase 1 (LIMK1)
| Compound ID | Structure | Substituent on Phenyl Ring | IC50 (nM) | pIC50 | Reference |
| 11 | Phenyl Aminothiazole | 4-fluoro | 4000 | 5.40 | [4][5] |
| 12 | " | 4-chloro | 1000 | 6.00 | [4][5] |
| 13 | " | 4-bromo | 800 | 6.10 | [4][5] |
| 14 | " | 3,4-dichloro | 500 | 6.30 | [4][5] |
| 15 | " | 4-trifluoromethyl | 300 | 6.52 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of QSAR studies. Below are representative protocols for the key assays cited in the referenced literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, Chk1, LIMK1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]-ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: The extent of the kinase reaction is quantified by measuring the amount of product formed or the amount of ATP consumed. The specific detection method depends on the chosen assay format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve to a suitable model.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to a DMSO-treated control. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing QSAR Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in QSAR studies of aminothiazole inhibitors.
References
- 1. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR and molecular docking studies of aminothiazole derivatives as Lim kinase 1 inhibitors | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 5. Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 5-amino-2-bromothiazole-4-carboxylate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-amino-2-bromothiazole-4-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is vital to protect laboratory personnel, the wider community, and the environment.
I. Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns based on available Safety Data Sheets (SDS):
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Harmful if Swallowed: May be harmful if ingested.[2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
II. Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[6][7] | Prevents direct skin contact and subsequent irritation.[1][2] |
| Body | A standard laboratory coat, fully buttoned, with long sleeves.[6] For larger quantities, a chemical-resistant apron may be necessary. | Protects personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[4] |
III. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "this compound," and any other components of the waste stream must be listed.
-
Segregation:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic or basic waste streams.
-
DO NOT mix with strong oxidizing agents.[8]
-
-
Collection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated waste container to minimize dust generation.
-
For solutions, pour the waste carefully into the designated liquid waste container.
-
For contaminated lab supplies (e.g., gloves, pipette tips, paper towels), place them in a separate, clearly labeled solid hazardous waste container.[8]
-
-
Container Management: Keep the waste container securely closed when not in use. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
IV. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Emergency Protocol for Spills:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9][10]
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operational.[9]
-
Assess the Spill:
-
Minor Spill (manageable by lab personnel): If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Major Spill (requires emergency response): If the spill is large, involves other hazardous materials, or if you are uncertain about how to proceed, contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[9][10]
-
-
Cleanup of a Minor Spill:
-
Don the appropriate PPE as outlined in Section II.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[9]
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[9]
V. Final Disposal Pathway
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal service.[1][2] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
Logical Flow for Disposal Decision Making:
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific waste disposal guidelines and the designated hazardous waste management vendor for detailed instructions, as local and national regulations may vary. By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound | 1228281-54-6 [sigmaaldrich.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
Essential Safety and Operational Guide for Ethyl 5-amino-2-bromothiazole-4-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-amino-2-bromothiazole-4-carboxylate. The following procedures are based on available safety data to ensure safe handling, storage, and disposal of this compound.
Chemical Identifier:
-
CAS Number: 1228281-54-6
Hazard Summary:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or equivalent standards.[3] A face shield should be worn over safety glasses if there is a significant risk of splashing. | Thiazole derivatives can cause serious eye irritation.[1][4] Goggles provide direct protection, while a face shield offers a broader barrier against splashes. |
| Hand Protection | Chemical-resistant, disposable nitrile gloves.[4] For prolonged contact or splash potential, consider double-gloving or using thicker gloves. | Nitrile gloves offer good short-term protection.[4] Always inspect gloves prior to use and change them immediately if contaminated. After use, hands should be washed and dried thoroughly.[5] |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron is advised. | A lab coat protects personal clothing from contamination.[4] Non-static clothing may be necessary for large-scale operations to prevent ignition from static electricity.[5] |
| Respiratory Protection | Not typically required under normal use with adequate engineering controls (e.g., fume hood).[3] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) or a more protective respirator should be used. | This compound may cause respiratory irritation.[1][2] Always handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][6] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills and falling objects.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust and aerosols.[1][6]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6] Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[1][6]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][6] The recommended storage temperature is 4°C, protected from light.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6][7]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water.[8] If skin irritation occurs, get medical advice/attention.[9] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[4] Immediately call a POISON CENTER or doctor.[1] |
Disposal Plan
-
Chemical Waste: Dispose of contents and container to a licensed hazardous waste disposal facility.[1] Do not mix with other waste streams.
-
Container Disposal: Uncleaned, empty containers should be handled as if they contain the product itself.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | 1228281-54-6 [sigmaaldrich.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
